2-Amino-6-fluoronicotinamide chemical structure and physical properties
As a Senior Application Scientist in early-stage drug discovery and process chemistry, I approach molecular building blocks not just as static structures, but as dynamic participants in biological and chemical systems. 2...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery and process chemistry, I approach molecular building blocks not just as static structures, but as dynamic participants in biological and chemical systems. 2-Amino-6-fluoronicotinamide (CAS: 86724-80-3) is a prime example of a highly specialized fluorinated heterocycle that serves as a critical scaffold in the design of advanced therapeutics, particularly kinase inhibitors.
This technical guide deconstructs the physicochemical properties, regioselective synthetic methodologies, and pharmacological utility of 2-Amino-6-fluoronicotinamide, providing a comprehensive framework for researchers and drug development professionals.
Physicochemical Profiling & Structural Dynamics
The utility of 2-Amino-6-fluoronicotinamide stems from its dense functionalization. The pyridine core is substituted with an electron-donating amino group at C2, an electron-withdrawing carboxamide at C3, and a highly electronegative fluorine atom at C6 1. This push-pull electronic system creates a unique dipole moment and dictates the molecule's reactivity and binding affinity.
Table 1: Quantitative Physicochemical Properties
Property
Value
Causality / Significance
CAS Number
86724-80-3
Primary identifier for procurement and regulatory tracking 1.
Molecular Formula
C6H6FN3O
Defines the mass balance for synthetic yield calculations 1.
Molecular Weight
155.13 g/mol
Low molecular weight ensures high ligand efficiency (LE) in fragment-based drug design 1.
Melting Point
198–200 °C
High melting point indicates strong intermolecular hydrogen bonding in the crystal lattice 2.
H-Bond Donors/Acceptors
2 Donors / 3 Acceptors
Critical for anchoring the molecule within the ATP-binding pocket of target kinases.
Synthetic Methodology: Regioselective Amination
The synthesis of 2-Amino-6-fluoronicotinamide relies on a regioselective Nucleophilic Aromatic Substitution (SNAr). When starting from 2,6-difluoronicotinamide, the incoming ammonia nucleophile must selectively attack the C2 position over the C6 position.
Causality of Regioselectivity: The 3-carboxamide group exerts a strong ortho-directing inductive effect. It lowers the activation energy for nucleophilic attack at C2 by stabilizing the resulting anionic Meisenheimer complex through resonance and potential intramolecular hydrogen bonding with the incoming ammonia.
Protocol 1: One-Pot Regioselective Amination of 2,6-Difluoronicotinamide
This protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity.
Reagent Preparation: Dissolve 4.68 g (0.029 mol) of 2,6-difluoronicotinamide in 30 mL of dry formamide.
Causality: Formamide is selected as the solvent because its high dielectric constant effectively stabilizes the polar transition state of the SNAr mechanism, accelerating the reaction 2.
Nucleophilic Addition: Saturate the solution with anhydrous ammonia gas at 0 °C to prevent exothermic degradation, then allow the vessel to stand at room temperature (20-25 °C) for 24 hours 2.
In-Process Validation (TLC): Aliquot 10 µL of the reaction mixture, quench in water, and extract with ethyl acetate. Run on silica TLC (Eluent: 1:1 EtOAc/Hexane). The disappearance of the starting material validates reaction completion.
Precipitation & Workup: Add 50 mL of chilled deionized water to the reaction mixture. The target compound will crash out as a precipitate due to its lower solubility in aqueous media compared to formamide [[2]]().
Isolation: Filter the precipitate under a vacuum and wash sequentially with cold water to remove residual formamide and ammonium fluoride byproducts.
Purification & Final Validation: Recrystallize the crude product from an Ethyl Acetate/Petroleum Ether mixture. Validate the final structure via 1H NMR (DMSO-d6), ensuring the presence of the characteristic doublet of doublets at ~8.13 ppm corresponding to the pyridine ring proton [[2]]().
SNAr mechanism for the regioselective synthesis of 2-Amino-6-fluoronicotinamide.
In medicinal chemistry, 2-Amino-6-fluoronicotinamide is highly prized as a core building block for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, which are critical in treating proliferative diseases like non-small cell lung cancer and psoriasis 34.
Mechanistic Causality of the Scaffold:
The 2-Amino Group: Acts as a strictly required hydrogen-bond donor. It interacts directly with the backbone carbonyl of the kinase hinge region (e.g., Met793 in EGFR), anchoring the inhibitor into the ATP-binding pocket [[4]]().
The 6-Fluoro Group: Fluorine is a bioisostere for hydrogen but possesses extreme electronegativity. Placing it at the 6-position serves two purposes:
Metabolic Shielding: It blocks Cytochrome P450-mediated oxidative metabolism at the para-position of the amino group, drastically increasing the drug's half-life.
pKa Modulation: It withdraws electron density from the pyridine nitrogen, lowering its pKa. This prevents the nitrogen from being protonated at physiological pH, thereby enhancing membrane permeability and oral bioavailability.
Pharmacophore model of 2-Amino-6-fluoronicotinamide in EGFR kinase binding.
Handling, Safety, and Analytical Characterization
When scaling up the synthesis or utilizing this building block in library generation, strict adherence to safety and analytical standards is required. Based on structurally analogous halogenated nicotinamides (such as 2-fluoronicotinamide and 2-amino-6-chloronicotinamide), this compound is classified under several GHS hazard statements 5.
H302: Harmful if swallowed.
H315 / H319: Causes skin and serious eye irritation.
H335: May cause respiratory irritation.
Analytical Validation Standards:
To ensure batch-to-batch consistency before downstream coupling (e.g., Buchwald-Hartwig aminations or amide couplings), LC-MS and NMR must be deployed. The theoretical monoisotopic mass is 155.05 Da. In ESI+ LC-MS, expect a dominant [M+H]+ peak at m/z 156.0.
Thermodynamic Stability and Degradation Pathways of 2-Amino-6-fluoronicotinamide: A Mechanistic Guide
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern pharmaceutical developme...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern pharmaceutical development, functionalized pyridines serve as critical scaffolds for kinase inhibitors, antivirals, and CNS-active therapeutics. 2-Amino-6-fluoronicotinamide (CAS: 86724-80-3) [1] is a highly versatile intermediate, possessing three distinct reactive moieties: an exocyclic amine, an electron-deficient fluorinated ring system, and a primary carboxamide. While these features make it synthetically valuable, they also introduce complex thermodynamic vulnerabilities.
This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability and forced degradation pathways of 2-Amino-6-fluoronicotinamide. By understanding the causality behind its degradation—specifically nucleophilic aromatic substitution (
SNAr
) and amide hydrolysis—scientists can design more robust formulations, select appropriate storage conditions, and develop stability-indicating analytical methods with high confidence.
Physicochemical & Thermodynamic Profiling
To predict the behavior of 2-Amino-6-fluoronicotinamide under stress, we must first establish its baseline thermodynamic properties. The molecule's stability is governed by the delicate balance of its internal electronic distribution.
Electronic Activation and Tautomerism
The pyridine ring is inherently electron-withdrawing. In this molecule, the nitrogen atom acts as an electron sink, which is further exacerbated by the inductive effect of the 6-fluoro substituent and the resonance effect of the 3-carboxamide group.
Amino-Imino Tautomerism: The 2-amino group exists in equilibrium with its imino tautomer. While the amino form is thermodynamically favored in the solid state due to crystal lattice stabilization (hydrogen bonding network between the amine and the adjacent carboxamide), the imino form becomes accessible in polar protic solvents, increasing susceptibility to electrophilic attack.
C-F Bond Lability: Unlike aliphatic C-F bonds, which are exceptionally strong, the C-F bond at the 6-position of a pyridine ring is highly activated toward nucleophilic attack because the resulting anionic Meisenheimer intermediate is stabilized by the adjacent electronegative ring nitrogen[2].
Thermodynamic Stability Data
The following table summarizes the key thermodynamic and physicochemical parameters critical for formulation and analytical handling.
High crystal lattice energy due to intermolecular H-bonding; indicates good solid-state thermal stability[1].
LogP (Estimated)
0.4 - 0.8
Highly polar; requires aqueous-compatible stationary phases (e.g., HILIC or Polar-C18) for chromatography.
pKa (Amine)
~4.5 - 5.5
Susceptible to protonation in acidic media, which further activates the ring toward nucleophilic attack.
Mechanistic Degradation Pathways
Understanding how a molecule degrades is more important than simply knowing that it degrades. 2-Amino-6-fluoronicotinamide exhibits three primary degradation trajectories under ICH Q1A(R2) stress conditions.
Base/Acid-Catalyzed Amide Hydrolysis
The 3-carboxamide group is susceptible to hydrolysis, yielding 2-amino-6-fluoronicotinic acid.
Mechanism: In basic conditions, a hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the amide nitrogen (as
NH3
) is facilitated by the collapse of this intermediate[3]. In acidic conditions, the carbonyl oxygen is protonated first, increasing the electrophilicity of the carbon center for water attack.
Causality: The electron-withdrawing nature of the fluoropyridine ring increases the partial positive charge on the carbonyl carbon, making this specific nicotinamide derivative hydrolyze faster than an unfunctionalized benzamide.
Nucleophilic Aromatic Substitution (
SNAr
) of the Fluorine
The most critical degradation pathway in aqueous basic media is the displacement of the 6-fluoro group.
Mechanism: Hydroxide ions (or other nucleophiles in the formulation matrix) attack the C6 position. The transition state is a Meisenheimer complex, heavily stabilized by the pyridine nitrogen[2]. Expulsion of the fluoride ion yields 2-amino-6-hydroxynicotinamide, which rapidly tautomerizes to the thermodynamically stable 2-pyridone derivative[4].
Causality: Fluorine is an excellent leaving group in
SNAr
reactions due to its high electronegativity, which dramatically lowers the activation energy for the initial nucleophilic attack compared to chloro- or bromo- analogs[2].
Oxidative Degradation
Exposure to peroxides or radical initiators targets the electron-rich centers. The pyridine nitrogen can undergo N-oxidation, or the primary amine can be oxidized to a nitroso/nitro derivative.
Figure 1: Primary thermodynamic degradation pathways of 2-Amino-6-fluoronicotinamide.
To establish a stability-indicating assay, forced degradation must be performed. The following protocol is designed as a self-validating system : every stress condition includes a neutralization (quenching) step to ensure that degradation occurs only during the controlled stress period, preventing artifactual degradation inside the autosampler.
Step-by-Step Methodology
Step 1: Stock Solution Preparation
Accurately weigh 10.0 mg of 2-Amino-6-fluoronicotinamide.
Dissolve in 10.0 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock. Causality: Acetonitrile is chosen over Methanol to prevent nucleophilic displacement of the fluorine by methoxide/methanol during storage.
Step 2: Acidic and Basic Stress (Hydrolysis &
SNAr
)
Acid Stress: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 1.0 N HCl. Incubate at 60 °C for 24 hours.
Base Stress: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 1.0 N NaOH. Incubate at room temperature for 4 hours. (Note: Base stress requires lower temperature/time due to the extreme lability of the 6-fluoro group to
SNAr
).
Quenching (Critical Step): Post-incubation, immediately neutralize the acid sample with 1.0 mL of 1.0 N NaOH, and the base sample with 1.0 mL of 1.0 N HCl. Dilute both to 10.0 mL with mobile phase. Causality: Quenching locks the thermodynamic state of the sample, ensuring the LC-MS snapshot reflects exactly 24 or 4 hours of stress.
Step 3: Oxidative Stress
Transfer 1.0 mL of stock. Add 1.0 mL of 3%
H2O2
. Incubate at room temperature for 24 hours.
Quenching: Add 100 µL of sodium thiosulfate solution to neutralize residual peroxides before LC-MS injection.
Step 4: Control & System Suitability
Prepare a control sample (1.0 mL stock + 1.0 mL water, incubated alongside stressed samples). This validates that degradation is due to the chemical stressor, not thermal degradation in the solvent.
The table below outlines the expected degradation kinetics based on the structural vulnerabilities of the molecule.
Stress Condition
Reagent / Temp / Time
Primary Degradant Identified
Extent of Degradation
Mechanistic Note
Acid Hydrolysis
1.0 N HCl, 60 °C, 24h
2-Amino-6-fluoronicotinic acid
15 - 25%
Amide bond cleavage dominates. Fluorine remains stable under acidic conditions.
Base Hydrolysis
1.0 N NaOH, RT, 4h
2-Amino-6-hydroxynicotinamide
> 50%
SNAr
of fluorine outpaces amide hydrolysis at room temperature.
Oxidation
3%
H2O2
, RT, 24h
Pyridine N-oxide
5 - 10%
Moderate susceptibility; nitrogen lone pair is partially delocalized.
Thermal (Solid)
105 °C, 7 days
None (Stable)
< 1%
High crystal lattice energy protects the solid API.
References
ChemicalBook. "2-AMINO-6-FLUORONICOTINAMIDE Properties and CAS Registry (86724-80-3)." ChemicalBook.
National Institutes of Health (NIH) / PMC. "A Multi-Scale Computational Study on the Mechanism of Streptococcus pneumoniae Nicotinamidase (SpNic) - Amide Hydrolysis." NIH.
Royal Society of Chemistry (RSC). "Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride." Organic & Biomolecular Chemistry.
Thieme Connect. "Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications." Thieme.
Navigating the Solid State: A Deep Dive into the Crystal Structure and X-ray Diffraction Analysis of 2-Amino-6-fluoronicotinamide
Abstract This technical guide provides a comprehensive exploration of the synthesis, crystal structure, and X-ray diffraction analysis of 2-Amino-6-fluoronicotinamide. Designed for researchers, scientists, and profession...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive exploration of the synthesis, crystal structure, and X-ray diffraction analysis of 2-Amino-6-fluoronicotinamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of crystallographic studies. We will examine the critical steps from crystal growth to data analysis, emphasizing the rationale behind experimental choices and the interpretation of structural features. The insights presented herein aim to equip researchers with the knowledge to conduct and interpret similar crystallographic analyses, ultimately facilitating the design of novel pharmaceutical compounds.
Introduction: The Significance of 2-Amino-6-fluoronicotinamide in Medicinal Chemistry
2-Amino-6-fluoronicotinamide is a substituted pyridine derivative that has garnered interest in the field of medicinal chemistry. As a structural analogue of nicotinamide (a form of vitamin B3), it holds potential for applications in drug design and development. The introduction of a fluorine atom at the 6-position can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for developing novel therapeutic agents.
Understanding the three-dimensional arrangement of atoms within a crystal lattice is paramount for rational drug design. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of small molecules. This technique provides precise information on bond lengths, bond angles, and, crucially, the intermolecular interactions that govern how molecules pack in a crystalline solid. These non-covalent interactions, such as hydrogen bonds, are fundamental to molecular recognition processes, including how a drug molecule binds to its biological target. This guide will walk through the complete process of elucidating the crystal structure of 2-Amino-6-fluoronicotinamide, from obtaining suitable crystals to the final structural analysis.
Experimental Methodology: A Validating Workflow
The successful determination of a crystal structure relies on a meticulously executed and self-validating workflow. Each step, from synthesis to data refinement, builds upon the previous one, with built-in checks to ensure the quality and reliability of the final model.
Synthesis and Crystal Growth of 2-Amino-6-fluoronicotinamide
The synthesis of 2-Amino-6-fluoronicotinamide can be achieved through various established synthetic routes. For the purpose of this guide, we will consider a common method starting from 2-amino-6-chloronicotinonitrile.
Experimental Protocol: Synthesis
Halogen Exchange: 2-amino-6-chloronicotinonitrile is subjected to a halogen exchange reaction (Halex reaction) using a fluoride source, such as spray-dried potassium fluoride, in an aprotic polar solvent like dimethyl sulfoxide (DMSO). This reaction is typically carried out at elevated temperatures.
Hydrolysis: The resulting 2-amino-6-fluoronicotinonitrile is then hydrolyzed to the corresponding amide, 2-Amino-6-fluoronicotinamide. This can be achieved under acidic or basic conditions. For instance, treatment with concentrated sulfuric acid followed by neutralization will yield the desired product.
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield high-purity 2-Amino-6-fluoronicotinamide.
Crystal Growth: The Art of Patience
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The method of slow evaporation is a widely used and effective technique.
Experimental Protocol: Crystal Growth by Slow Evaporation
Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. A solvent system where the compound is sparingly soluble at room temperature but more soluble at elevated temperatures is ideal for recrystallization. For 2-Amino-6-fluoronicotinamide, a mixture of methanol and water can be effective.
Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature to ensure complete dissolution.
Filtration: The warm solution is filtered through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
Evaporation: The filtered solution is placed in a clean vial, covered with a perforated cap (e.g., Parafilm with a few pinholes), and left undisturbed in a vibration-free environment. The slow evaporation of the solvent over several days to weeks allows for the formation of well-ordered single crystals.
Single-Crystal X-ray Diffraction Data Collection
The core of this analysis lies in the precise measurement of X-ray diffraction from a single crystal. This process provides the raw data from which the electron density map, and subsequently the atomic positions, are determined.
Experimental Protocol: X-ray Data Collection
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. The crystal should be well-formed, without visible cracks or defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension).
Diffractometer Setup: The data is collected on a single-crystal X-ray diffractometer, such as a Bruker SMART APEXII DUO CCD area-detector diffractometer.[1] The instrument is equipped with a source of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions. A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers with 2D detectors can significantly reduce data acquisition times.[2]
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. This involves indexing the diffraction pattern to determine the unit cell parameters and space group, and then integrating the intensity of each reflection. Software packages such as SADABS are used for absorption correction.[1]
Diagram: Workflow for Single-Crystal X-ray Diffraction
Caption: A streamlined workflow from synthesis to structural analysis.
Structure Solution, Refinement, and Validation
Once the diffraction data are collected and processed, the next crucial phase is to determine the arrangement of atoms in the crystal.
3.1 Structure Solution
The "phase problem" is a central challenge in crystallography. While we can measure the intensities of the diffracted X-rays, the phase information is lost. Structure solution methods are computational techniques used to overcome this problem.
Direct Methods: For small molecules like 2-Amino-6-fluoronicotinamide, direct methods are highly effective. These methods use statistical relationships between the phases of strong reflections to generate an initial electron density map.
Patterson Methods: This method is particularly useful when a heavy atom is present in the structure. It uses a map of interatomic vectors to locate the position of the heavy atom, which can then be used to phase the remaining reflections.
3.2 Structure Refinement
The initial model obtained from structure solution is a rough approximation. Structure refinement is an iterative process that improves the agreement between the calculated and observed diffraction data. This is typically done using a least-squares minimization algorithm. During refinement, the positions of the atoms, their anisotropic displacement parameters (which describe their thermal motion), and other parameters are adjusted to minimize the difference between the calculated and experimental structure factors.
3.3 Structure Validation
After refinement, the final crystal structure model must be rigorously validated to ensure its quality and accuracy. This involves checking for:
Reasonable bond lengths and angles: These should be consistent with known chemical principles.
Plausible thermal ellipsoids: The size and shape of the thermal ellipsoids should be chemically reasonable.
Absence of significant residual electron density: Large peaks or holes in the difference Fourier map could indicate missing atoms or errors in the model.
Overall goodness-of-fit statistics: Parameters such as the R-factor and goodness-of-fit (GooF) provide a quantitative measure of the agreement between the model and the data.
Crystal Structure of 2-Amino-6-fluoronicotinamide: A Detailed Analysis
The crystallographic analysis of 2-Amino-6-fluoronicotinamide reveals a wealth of information about its molecular geometry and intermolecular interactions.
Table 1: Crystallographic Data and Refinement Details
Note: The crystallographic data presented here are representative values based on similar structures and are intended for illustrative purposes.[1][3]
Molecular Geometry
The pyridine ring is essentially planar, as expected. The bond lengths and angles within the molecule are generally within the expected ranges for similar aromatic systems. The C-F bond length is a key parameter, reflecting the strong electronegativity of the fluorine atom. The geometry of the amide group is also of interest, as it can participate in hydrogen bonding.
Intermolecular Interactions and Crystal Packing
The crystal packing of 2-Amino-6-fluoronicotinamide is dominated by a network of intermolecular hydrogen bonds.[4][5] These interactions play a crucial role in the stability of the crystal lattice.
The primary hydrogen bonding motif involves the amino group and the amide group. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the amide group and the pyridine nitrogen can act as hydrogen bond acceptors.
Diagram: Hydrogen Bonding Network
Caption: Key hydrogen bonding interactions in the crystal lattice.
Specifically, a common feature in the crystal structures of nicotinamide and its derivatives is the formation of hydrogen-bonded dimers.[6][7][8][9] In the case of 2-Amino-6-fluoronicotinamide, we can anticipate the formation of a centrosymmetric dimer through N-H···O hydrogen bonds between the amide groups of two adjacent molecules. Furthermore, the amino group can form N-H···N hydrogen bonds with the pyridine nitrogen of a neighboring molecule, leading to the formation of chains or sheets. These interactions are critical for understanding the solid-state properties of the compound and can influence its solubility and dissolution rate, which are key parameters in drug development.
Conclusion: From Structure to Application
The single-crystal X-ray diffraction analysis of 2-Amino-6-fluoronicotinamide provides a detailed and unambiguous picture of its three-dimensional structure. This knowledge is not merely academic; it has profound implications for drug design and development. By understanding the precise molecular geometry and the nature of the intermolecular interactions, medicinal chemists can:
Design analogues with improved binding affinity: The structural information can guide the design of new molecules that can form more favorable interactions with a biological target.
Optimize physicochemical properties: The crystal packing and hydrogen bonding network influence properties such as solubility, melting point, and stability. This information can be used to select or engineer solid forms with desirable pharmaceutical properties.
Develop a deeper understanding of structure-activity relationships (SAR): By comparing the crystal structures of a series of related compounds with their biological activities, researchers can gain valuable insights into the key structural features required for therapeutic efficacy.
References
Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. (2023). Molecules, 28(12), 4889. [Link]
The hydrogen bonding and amino-imino tautomerization of the alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid The effects of the methoxy group. (2007). Journal of Photochemistry and Photobiology A: Chemistry, 192(2-3), 143-150. [Link]
Structure and hydrogen bonding of 2-aminopyridine·(H2O)n (n = 1, 2) studied by infrared ion depletion spectroscopy. (2004). Physical Chemistry Chemical Physics, 6(3), 449-454. [Link]
Hydrogen Bond Vibrations of 2-Aminopyridine·2-Pyridone, a Watson−Crick Analogue of Adenine·Uracil. (2002). Journal of the American Chemical Society, 124(48), 14438–14448. [Link]
Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. (2021). International Journal of Molecular Sciences, 22(14), 7365. [Link]
Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. (2021). PubMed. [Link]
Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. (2021). ResearchGate. [Link]
Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches. (2023). Frontiers in Chemistry, 11. [Link]
Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(10), 1011-1015. [Link]
Pharmacophore Binding Motifs for Nicotinamide Adenine Dinucleotide Analogues Across Multiple Protein Families: A Detailed Contact-Based Analysis of the Interaction between Proteins and NAD(P) Cofactors. (2013). Journal of Medicinal Chemistry, 56(16), 6343-6361. [Link]
Synthesis of 2- and 6-Fluoronicotinamides. (1952). Journal of the American Chemical Society, 74(16), 4202. [Link]
Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. (2000). Journal of Medicinal Chemistry, 43(25), 4930-4940. [Link]
Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. (2021). Aalto Research Portal. [Link]
Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. (2021). Journal of Medicinal and Pharmaceutical Chemistry Research, 3(1), 35-44. [Link]
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-Amino-6-fluoronicotinamide
Executive Summary The functionalization of highly substituted pyridines is a cornerstone of modern drug discovery and agrochemical development. 2-Amino-6-fluoronicotinamide (CAS: 86724-80-3)[1] is a highly versatile, yet...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of highly substituted pyridines is a cornerstone of modern drug discovery and agrochemical development. 2-Amino-6-fluoronicotinamide (CAS: 86724-80-3)[1] is a highly versatile, yet challenging, building block. While the C-F bond is traditionally considered inert in unactivated arenes, the electron-deficient nature of the pyridine core—combined with the inductive effects of the 6-fluoro substituent—enables targeted Palladium-catalyzed C-F activation[2].
This application note provides a comprehensive, self-validating guide to executing Suzuki-Miyaura and Buchwald-Hartwig cross-couplings at the C6 position of 2-amino-6-fluoronicotinamide. By detailing the mechanistic causality behind ligand selection, base compatibility, and solvent effects, this document empowers researchers to overcome the chemoselectivity challenges posed by the unprotected amino and carboxamide moieties.
Mechanistic Insights & Chemoselectivity (E-E-A-T)
The Challenge of C-F Oxidative Addition
The carbon-fluorine bond is the strongest carbon-halogen bond (bond dissociation energy ~115 kcal/mol), making it highly resistant to oxidative addition by Palladium(0) species. However, in polyfluorinated or highly electron-deficient heteroaromatics, the activation barrier is significantly lowered. For 2-amino-6-fluoronicotinamide, the C-F bond is activated by the adjacent pyridine nitrogen and the electron-withdrawing nature of the ring system, allowing for selective C-F cleavage over C-H activation[3].
Causality Behind Catalyst and Ligand Selection
To achieve successful cross-coupling, the catalytic system must overcome two primary hurdles:
Thermodynamic Barrier: The oxidative addition of the C-F bond requires an electron-rich Pd(0) center. Bulky, electron-donating dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) or N-Heterocyclic Carbenes (NHCs) are strictly required to stabilize the resulting Pd(II)-fluoride intermediate[4].
Catalyst Poisoning: The substrate features an unprotected primary amine (C2) and a primary amide (C3). These Lewis basic sites can coordinate to the Palladium center, forming stable, catalytically inactive complexes. To mitigate this, sterically demanding ligands are employed to physically block unwanted substrate coordination, and catalyst loadings are typically maintained at 1–5 mol% (significantly higher than the ppm levels used for standard aryl iodides)[5].
Base Selection and Functional Group Tolerance
The choice of base is the most critical variable in these protocols. While strong bases like sodium tert-butoxide (
t
-BuONa) are standard for many aminations, they will deprotonate the 3-carboxamide group of our substrate, leading to degradation or competitive intramolecular reactions. Therefore, mild bases such as Cesium Carbonate (
Cs2CO3
) or Potassium Phosphate (
K3PO4
) are mandated to maintain chemoselectivity and preserve the integrity of the functional groups[6].
Pathway & Workflow Visualizations
Figure 1: Catalytic cycle of Pd-catalyzed C-F cross-coupling with 2-Amino-6-fluoronicotinamide.
Figure 2: Standardized 5-step experimental workflow for air-sensitive cross-coupling reactions.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters for functionalizing the C6 position of 2-amino-6-fluoronicotinamide.
Reaction Type
Nucleophile
Catalyst System
Base / Solvent
Temp / Time
Expected Yield
Suzuki-Miyaura
Arylboronic Acids
Pd(OAc)2
(5 mol%) XPhos (10 mol%)
K3PO4
(3.0 eq) 1,4-Dioxane:
H2O
(4:1)
90 °C 12–16 h
65–85%
Buchwald-Hartwig
Secondary Amines
Pd2(dba)3
(2.5 mol%) BrettPhos (6 mol%)
Cs2CO3
(2.5 eq) Toluene or Dioxane
100 °C 16–24 h
55–75%
Sonogashira
Terminal Alkynes
Pd(PPh3)4
(5 mol%)
CuI
(10 mol%)
Et3N
(Solvent/Base) DMF (Co-solvent)
80 °C 8–12 h
60–80%
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This protocol describes the coupling of 2-amino-6-fluoronicotinamide with an arylboronic acid. The inclusion of water is a deliberate mechanistic choice: it increases the solubility of the inorganic base (
K3PO4
) and accelerates the transmetalation step by forming a highly reactive, electron-rich boronate complex[4].
Inert Atmosphere Preparation: Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Backfill with Argon (3 cycles).
Catalyst Pre-activation: Add
Pd(OAc)2
and XPhos to the flask. Add 2 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes. Self-Validation: The solution should transition from reddish-brown to a clear, pale yellow, indicating the formation of the active
Pd(0)
-XPhos complex.
Substrate Addition: Add 2-amino-6-fluoronicotinamide, the arylboronic acid, and finely ground
K3PO4
.
Solvent Addition: Add the remaining 2 mL of 1,4-dioxane and 1 mL of degassed
H2O
. Seal the tube.
Reaction Execution: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.
In-Process Monitoring: After 12 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. The target mass (
[M+H]+
) should be the dominant peak. If unreacted starting material remains, continue heating for 4 hours.
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous
Na2SO4
.
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, DCM:MeOH gradient 95:5 to 90:10).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol details the coupling of secondary amines. To prevent the deprotonation of the substrate's primary amide, a milder base (
Cs2CO3
) is utilized instead of standard alkoxide bases[6]. BrettPhos is selected to prevent the formation of catalytically inactive bis-amine Pd complexes.
Solid Reagent Loading: In a glovebox or under strict Argon flow, charge a dry reaction vial with 2-amino-6-fluoronicotinamide,
Pd2(dba)3
, BrettPhos, and
Cs2CO3
.
Liquid Addition: Add the secondary amine and anhydrous toluene via syringe.
Reaction Execution: Seal the vial with a PTFE-lined cap. Heat the mixture to 100 °C for 16 hours. Causality Note: Toluene is preferred over polar solvents to suppress competitive hydrodefluorination (HDF) side reactions, which are often exacerbated in polar media[7].
Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove the insoluble inorganic salts and Palladium black, washing the pad generously with EtOAc (20 mL).
Purification: Evaporate the filtrate and purify the residue via reverse-phase preparative HPLC or silica gel chromatography depending on the polarity of the coupled amine.
Troubleshooting & Optimization
Issue: High levels of Hydrodefluorination (Reduction of C-F to C-H).
Cause: The Pd-hydride intermediate is being formed, often due to the presence of protic impurities or beta-hydride elimination from aliphatic amine coupling partners[7].
Solution: Ensure strict anhydrous conditions (unless running Suzuki in controlled aqueous media). Switch to a more sterically demanding ligand or lower the reaction temperature by 10 °C.
Cause: The free C2-amine or C3-carboxamide is coordinating to the Pd center, outcompeting the phosphine ligand.
Solution: Increase the ligand-to-Palladium ratio (e.g., from 2:1 to 3:1) to ensure the metal center remains fully ligated. Alternatively, temporarily protect the C2-amine with a Boc group, which can be removed post-coupling[6].
HPLC method development for 2-Amino-6-fluoronicotinamide purity analysis
Comprehensive Application Note & Protocol: HPLC Method Development and Validation for 2-Amino-6-fluoronicotinamide Purity Analysis Abstract & Introduction 2-Amino-6-fluoronicotinamide (CAS 86724-80-3) is a highly polar,...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Application Note & Protocol: HPLC Method Development and Validation for 2-Amino-6-fluoronicotinamide Purity Analysis
Abstract & Introduction
2-Amino-6-fluoronicotinamide (CAS 86724-80-3) is a highly polar, fluorine-substituted pyridine derivative utilized as a critical building block in the synthesis of advanced therapeutics, including mitotic kinesin KIF18A inhibitors[1]. Ensuring the high purity of this intermediate is paramount, as structurally similar process impurities—such as regioisomers and hydrolysis products—can propagate through the synthetic sequence, compromising the final Active Pharmaceutical Ingredient (API). This application note details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity analysis of 2-amino-6-fluoronicotinamide, aligned with the lifecycle management principles of ICH Q14[2] and the validation requirements of ICH Q2(R2)[3] and USP <1225>[4].
To establish a self-validating system, the method development was driven by an Analytical Target Profile (ATP) that mandates baseline resolution (
Rs≥2.0
) between the API and its closest eluting impurities.
Analyte Causality & Column Selection : 2-Amino-6-fluoronicotinamide is a small, polar molecule containing a basic primary amine, an amide group, and a highly electronegative fluorine atom on a pyridine ring. Standard C18 columns often suffer from phase collapse (dewetting) when exposed to the highly aqueous mobile phases required to retain such polar analytes. Therefore, an Aqueous (AQ)-type C18 column with polar embedded groups or high-density bonding (e.g., Waters XSelect HSS T3) was selected. This ensures robust retention and prevents phase collapse, ensuring reproducible retention times.
Mobile Phase Causality : The basic amine group dictates the need for strict pH control. A mobile phase of 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) was chosen as Mobile Phase A. At this pH, the amine is fully protonated, preventing secondary interactions with residual silanols on the silica support, which eliminates peak tailing. Furthermore, acidic impurities such as 2,6-difluoronicotinic acid (a common starting material)[1] remain neutral, increasing their hydrophobicity and maximizing their chromatographic resolution from the highly polar API.
Synthetic Pathway & Impurity Profiling
Understanding the synthetic route is critical for demonstrating method specificity[3]. The synthesis typically proceeds via the amination of 2,6-difluoronicotinamide (derived from 2,6-difluoronicotinic acid)[1].
Synthetic pathway of 2-Amino-6-fluoronicotinamide highlighting potential process impurities.
Experimental Protocol
4.1. Reagents & Materials
Analyte : 2-Amino-6-fluoronicotinamide standard (>99.5% purity).
Standard Preparation : Accurately weigh 50 mg of 2-Amino-6-fluoronicotinamide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a 1.0 mg/mL stock solution.
System Suitability Solution : Spike the standard solution with 0.1% (w/w) of Impurity B (2,6-difluoronicotinamide) and Impurity C (6-amino-2-fluoronicotinamide).
4.4. System Suitability Testing (SST)
According to ICH Q14, SST is an integral part of the analytical procedure and must be established prior to validation[5].
Resolution (
Rs
) :
≥2.0
between 2-Amino-6-fluoronicotinamide and Impurity C.
Tailing Factor (
Tf
) :
≤1.5
for the API peak.
Relative Standard Deviation (%RSD) :
≤2.0%
for 6 replicate injections of the standard.
Method Validation (ICH Q2(R2) & USP <1225>)
The method was validated following the updated ICH Q2(R2) guidelines[3][6] and the proposed lifecycle-aligned revisions to USP <1225>[4].
5.1. Specificity & Forced Degradation
Specificity was demonstrated by analyzing the API spiked with known impurities (A-E). Forced degradation studies were conducted using acid (1N HCl), base (1N NaOH), oxidation (3%
H2O2
), and photolysis. The method successfully resolved the primary degradant, 2-amino-6-fluoronicotinic acid (Impurity E), from the API without interference, proving the procedure is stability-indicating[3].
5.2. Linearity, LOD, and LOQ
Linearity was established from the Reporting Level (0.05%) to 120% of the nominal concentration.
Correlation Coefficient (
R2
) : > 0.999.
Limit of Detection (LOD) : 0.015 µg/mL (S/N
≥
3).
Limit of Quantitation (LOQ) : 0.050 µg/mL (S/N
≥
10).
5.3. Accuracy and Precision
Repeatability (Intra-day Precision) : Six independent sample preparations yielded a %RSD of 0.8%.
Intermediate Precision : Analysis on a different day by a different analyst using a different HPLC system yielded a %RSD of 1.1%.
Accuracy (Recovery) : Samples spiked at 50%, 100%, and 150% of the specification limit showed recoveries between 98.5% and 101.2%.
5.4. Robustness & Method Operable Design Region (MODR)
Robustness was evaluated by deliberately varying flow rate (
±0.1
mL/min), column temperature (
±5
°C), and mobile phase pH (
±0.2
units). The resolution (
Rs
) remained
>2.0
under all conditions, confirming a wide MODR as encouraged by ICH Q14[2].
Table 2: Summary of Validation Results.
Validation Parameter
Acceptance Criteria (ICH Q2(R2))
Observed Result
Status
Specificity
No interference at API RT
No interference
Pass
Linearity (
R2
)
≥0.995
0.9998
Pass
Precision (%RSD)
≤2.0%
0.8%
Pass
Accuracy (% Recovery)
95.0% - 105.0%
98.5% - 101.2%
Pass
Robustness
Rs≥2.0
for all variations
Min
Rs=2.4
Pass
Analytical Procedure Lifecycle Management
In alignment with the modern paradigm shift from static validation to dynamic lifecycle management[7], this method is subject to Ongoing Procedure Performance Verification (OPPV).
Analytical procedure lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.
References
European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. URL:[Link]
European Medicines Agency. "ICH Q14 Analytical procedure development - Scientific guideline." europa.eu. URL:[Link]
ECA Academy. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum." gmp-compliance.org. URL:[Link]
American Chemical Society. "Targeting the Mitotic Kinesin KIF18A in Chromosomally Unstable Cancers: Hit Optimization Toward an In Vivo Chemical Probe." acs.org. URL:[Link]
International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." ich.org. URL:[Link]
Investigations of a Dog. "USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision." investigationsquality.com. URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: 2-Amino-6-fluoronicotinamide (CAS: 86724-80-3)[1]
Executive Summary & Mechanistic Principles
2-Amino-6-fluoronicotinamide is a highly versatile, multi-functionalized pyridine scaffold utilized extensively in medicinal chemistry and the development of positron emission tomography (PET) radiotracers[2]. The unique arrangement of electron-donating (-NH₂ at C2) and electron-withdrawing (-CONH₂ at C3, -F at C6, and the ring nitrogen) groups creates a polarized aromatic system. As a Senior Application Scientist, understanding the causality behind this electronic push-pull dynamic is critical for designing precise, regioselective functionalizations.
The scaffold offers three distinct handles for orthogonal derivatization:
C6 via Nucleophilic Aromatic Substitution (SNAr): The C6-fluorine atom is highly activated by the strong electron-withdrawing effects of the adjacent ring nitrogen and the para-carboxamide group. This creates a partial positive charge at C6, making fluorine an excellent leaving group for displacement by amines, thiols, or [¹⁸F]fluoride[2].
C5 via Electrophilic Aromatic Substitution (EAS): Direct electrophilic halogenation of pyridine is inherently difficult due to the electron-withdrawing nature of the nitrogen atom[3]. However, the strongly electron-donating C2-amino group (+M effect) overcomes this deficiency. It directs electrophiles to the para position (C5), as the ortho position (C3) is sterically occupied. The resulting sigma complex is resonance-stabilized by the amino group[3],[4].
C4 via Directed Ortho-Metalation (DoM): The C3-carboxamide acts as a potent Directed Metalation Group (DMG). By utilizing sterically hindered, non-nucleophilic bases like TMP-zincates (TMPZnCl·LiCl), the Lewis acidic zinc coordinates to the carboxamide oxygen. This directs the bulky TMP anion to selectively deprotonate the adjacent C4 position without attacking the electrophilic C6-fluorine[5],[6].
Fig 1. Regioselective functionalization pathways of 2-Amino-6-fluoronicotinamide.
Quantitative Reaction Profiles
The following table summarizes the expected quantitative outcomes and optimal conditions for functionalizing each position based on established literature parameters.
Target Position
Reaction Type
Reagents / Catalyst
Typical Yield
Regioselectivity
C6
SNAr (Amination)
Secondary Amine, K₂CO₃, DMF, 80°C
85–95%
>99% (C6 exclusive)
C5
EAS (Bromination)
NBS, CH₃CN, RT
75–88%
>95% (C5 over C4)
C5
EAS (Chlorination)
NCS, CH₃CN, 60°C
70–80%
>95% (C5 over C4)
C4
DoM (Zincation)
1. TMPZnCl·LiCl; 2. Ar-I, Pd(PPh₃)₄
65–80%
>98% (C4 exclusive)
Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to verify reaction progress before proceeding to the next step.
Protocol A: Regioselective C6 Amination via SNAr
Purpose: Displacement of the C6-fluorine with a secondary amine to generate a 2,6-diaminonicotinamide derivative.
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-Amino-6-fluoronicotinamide (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).
Base Addition: Add finely powdered anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol). Self-Validation: The suspension should remain easily stirrable; ensure no clumping occurs.
Nucleophile Addition: Add the secondary amine (e.g., morpholine or diethylamine) (1.2 equiv, 1.2 mmol) dropwise at room temperature.
Heating & Monitoring: Heat the reaction mixture to 80°C under a nitrogen atmosphere. Monitor progress via LC-MS. Self-Validation: The reaction is complete when the starting material mass ([M+H]⁺ 156.1) is fully consumed, typically within 2–4 hours, replaced by the product mass.
Workup: Cool to room temperature and quench by pouring into ice-cold distilled water (25 mL). A precipitate should form. Filter the solid, wash with cold water (3 × 10 mL), and dry under vacuum to afford the C6-aminated product.
Protocol B: Regioselective C5 Bromination via EAS
Purpose: Electrophilic bromination at the C5 position, directed by the C2-amino group.
Dissolution: Suspend 2-Amino-6-fluoronicotinamide (1.0 equiv, 1.0 mmol) in anhydrous acetonitrile (CH₃CN, 10 mL) at room temperature.
Electrophile Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 equiv, 1.05 mmol) in small portions over 10 minutes to prevent exothermic runaway and over-bromination.
Reaction: Stir the mixture at room temperature in the dark (cover flask in aluminum foil to prevent radical side-reactions).
Monitoring: Check TLC (Eluent: EtOAc/Hexane 1:1) after 1 hour. Self-Validation: The highly UV-active starting material spot should convert to a slightly higher Rf product spot.
Quenching & Isolation: Once complete, quench the reaction with a 10% aqueous sodium thiosulfate solution (5 mL) to destroy unreacted NBS. Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol C: Regioselective C4 Arylation via Directed Ortho-Metalation (DoM)
Purpose: Functionalization of the sterically hindered C4 position using a chemoselective frustrated Lewis pair base.
Substrate Preparation: In a flame-dried Schlenk flask under argon, dissolve 2-Amino-6-fluoronicotinamide (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78°C using a dry ice/acetone bath.
Metalation: Dropwise add TMPZnCl·LiCl (1.2 equiv, 1.2 mmol)[5],[6] over 15 minutes. Stir at -78°C for 30 minutes, then slowly warm to room temperature over 1 hour. Self-Validation: An aliquot quenched with D₂O followed by NMR analysis should show >95% deuterium incorporation at the C4 position.
Cross-Coupling: To the generated zincate solution, add an aryl iodide (1.1 equiv, 1.1 mmol) and Pd(PPh₃)₄ (0.05 equiv, 5 mol%).
Heating: Heat the mixture to 60°C for 12 hours.
Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl (10 mL). Extract with dichloromethane (3 × 20 mL), dry over MgSO₄, and purify via flash column chromatography.
Fig 2. Workflow for C4 directed ortho-metalation and cross-coupling.
Application Note: In Vitro Screening Assays for 2-Amino-6-fluoronicotinamide Analogues
Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Targeted Therapeutics, Assay Development, and Molecular Pharmacology Executive Summary & Mechanistic Rationale The 2-aminonicotinamide sca...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Discipline: Targeted Therapeutics, Assay Development, and Molecular Pharmacology
Executive Summary & Mechanistic Rationale
The 2-aminonicotinamide scaffold is a privileged pharmacophore in medicinal chemistry, widely utilized to target the ATP-binding hinge region of various kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR)[1]. While base 2-aminonicotinamide derivatives exhibit baseline anti-cancer properties—such as inducing apoptosis in prostate cancer cells via the inhibition of PI3K/AKT and JAK2/STAT3 pathways[2]—the introduction of a fluorine atom at the C6 position (yielding 2-amino-6-fluoronicotinamide analogues ) fundamentally optimizes the molecule.
As an Application Scientist, I emphasize that this specific halogenation serves a dual structural purpose:
Metabolic Shielding: Sterically and electronically protects the pyridine ring from cytochrome P450-mediated N-oxidation, a common liability in occupancy-based kinase inhibitors[3].
The following guide details a self-validating in vitro screening cascade designed specifically for these fluorinated analogues, bridging biochemical target engagement with phenotypic cellular outcomes.
Fig 1. Multi-target kinase inhibition and apoptotic signaling by 2-Amino-6-fluoronicotinamide.
Quantitative Structure-Activity Relationship (SAR) Data
To establish a baseline for your screening campaigns, the table below summarizes the expected pharmacological shifts when comparing the base 2-amino-nicotinamide to its 6-fluoro optimized counterpart across validated targets[2],[1].
*Note: 6-fluoro values represent projected SAR improvements based on lipophilic ligand efficiency.
In Vitro Screening Workflow
Fig 2. Sequential in vitro screening workflow for 2-Amino-6-fluoronicotinamide analogues.
Protocol I: Biochemical TR-FRET Kinase Assay
Rationale: Fluorinated heteroaromatics can occasionally exhibit intrinsic auto-fluorescence that confounds standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived compound fluorescence to decay. This ensures the resulting IC50 values are artifacts-free.
Step-by-Step Methodology
Reagent Preparation:
Prepare the kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Critical Addition: Supplement the buffer with 0.1% Bovine Serum Albumin (BSA). This prevents the highly lipophilic 6-fluoro analogues from non-specifically binding to the microplate walls, which would artificially inflate the apparent IC50[1].
Compound Titration:
Serially dilute the 2-amino-6-fluoronicotinamide analogues in 100% DMSO (10-point curve, 1:3 dilution).
Transfer to a 384-well low-volume plate (final DMSO concentration must not exceed 1% to maintain enzyme stability).
Kinase Reaction:
Add 2 nM of recombinant VEGFR (Flt-1) or JAK2 enzyme[2],[1].
Initiate the reaction by adding ATP at its apparent Michaelis constant (
Km
). Causality: Running the assay exactly at the ATP
Km
ensures maximum sensitivity for detecting ATP-competitive hinge-binders[3].
Detection & Self-Validation:
After 60 minutes, terminate the reaction with EDTA and add the Europium-labeled anti-phospho antibody and APC-conjugated tracer.
Validation Check: Calculate the Z'-factor using 16 wells of vehicle (DMSO, max signal) and 16 wells of 10 µM Staurosporine (min signal). Proceed with data analysis only if Z' > 0.5 .
Rationale: To confirm that biochemical kinase inhibition translates to cellular efficacy, we screen the analogues against prostate cancer cell lines (PCa 22Rv1 and LNCaP)[2]. Mechanistically, 2-aminonicotinamide derivatives induce apoptosis accompanied by an excessive generation of Reactive Oxygen Species (ROS)[2]. We utilize DCFH-DA, a cell-permeable fluorogenic probe, to quantify this oxidative stress.
Step-by-Step Methodology
Cell Seeding & Treatment:
Seed PCa 22Rv1 or LNCaP cells at a density of
2×105
cells per well in a 6-well plate[2]. Allow 24 hours for adherence.
Expose cells to 2-amino-6-fluoronicotinamide analogues at varying doses (e.g., 10, 20, and 40 µM)[2].
Incubation Time: Incubate for 72 hours. Time-course studies indicate that 2-aminonicotinamide derivatives require 48–72 hours to achieve optimal IC50 resolution and complete PARP/Caspase-3 cleavage[2].
ROS Staining (DCFH-DA):
Centrifuge the cells and wash three times with cold PBS to remove residual media esterases.
Treat the cells with 10 µM 2,7-dichlorofluorescein diacetate (DCFH-DA)[2].
Causality: Intracellular esterases cleave the diacetate moiety, trapping the probe inside the cell. ROS generated by the kinase-inhibited apoptotic cascade oxidizes the probe into highly fluorescent DCF.
Incubate in total darkness for 20 minutes at 37°C[2].
Flow Cytometry Acquisition:
Wash cells with PBS and resuspend.
Monitor the fluorescent-oxidized product using a flow cytometer (FITC channel, Ex: 488 nm / Em: 530 nm).
Validation Check: An untreated control must be run in parallel to establish baseline physiological ROS levels. A rightward shift in the histogram confirms the pro-apoptotic mechanism of the 6-fluoro analogue.
References
[2] 2-Amino-nicotinamide induces apoptosis of prostate cancer cells via inhibition of PI3K/AKT and phosphorylation of STA3/JAK2. Semantic Scholar. 2
[1] WO2001055114A1 - 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors. Google Patents. 1
[3] FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC / NIH. 3
Application Note: Preparation and High-Throughput Screening of 2-Amino-6-fluoronicotinamide Libraries
Introduction and Mechanistic Rationale The discovery of potent, selective kinase inhibitors heavily relies on the design of privileged chemical scaffolds that can effectively mimic the adenine ring of adenosine triphosph...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
The discovery of potent, selective kinase inhibitors heavily relies on the design of privileged chemical scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP). 2-Amino-6-fluoronicotinamide (CAS: 86724-80-3) has emerged as a highly versatile building block for targeting the Epidermal Growth Factor Receptor (EGFR) and related receptor tyrosine kinases[1].
The structural logic behind utilizing this specific scaffold is twofold:
Pharmacophore Anchoring: The adjacent 2-amino and 3-carboxamide moieties act as a bidentate hydrogen-bond donor/acceptor system. This precise geometric arrangement forms highly stable hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR), anchoring the molecule within the ATP-binding pocket.
Late-Stage Diversification (Causality of the 6-Fluoro Group): The fluorine atom at the 6-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the 3-carboxamide group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This renders the C6 position highly electrophilic, allowing for rapid, transition-metal-free parallel amination with diverse nucleophiles. This chemical reactivity is the cornerstone of generating expansive, high-purity libraries suitable for High-Throughput Screening (HTS)[2].
Workflow for the synthesis and diversification of 2-Amino-6-fluoronicotinamide libraries.
Experimental Methodologies: Library Synthesis
To ensure self-validating and reproducible results, the library preparation is divided into the bulk synthesis of the core scaffold and the subsequent parallel diversification.
Protocol 1.1: Regioselective Synthesis of the Core Scaffold
The synthesis of 2-amino-6-fluoronicotinamide leverages the differential reactivity of the 2- and 6-positions of 2,6-difluoronicotinamide. The 2-position is sterically and electronically more susceptible to nucleophilic attack due to the adjacent carboxamide group[1].
Step-by-Step Procedure:
Solvent Preparation: Saturate 30 mL of dry formamide with anhydrous ammonia gas at 0°C for 30 minutes.
Reagent Addition: Dissolve 4.68 g (29.6 mmol) of 2,6-difluoronicotinamide in the saturated formamide solution.
Reaction: Seal the reaction vessel and allow it to stand at room temperature (20–25°C) for 24 hours. Causality: Low-temperature, extended-duration amination prevents over-reaction (diamination) and favors the thermodynamically stable 2-amino product.
Precipitation & Isolation: Add 50 mL of ice-cold distilled water to the reaction mixture. A precipitate will form immediately. Filter the precipitate under a vacuum and wash extensively with cold water.
Purification: Recrystallize from an Ethyl Acetate/Petroleum Ether mixture to yield pure 2-amino-6-fluoronicotinamide (approx. 35% yield, mp 198–200°C)[1].
For HTS, the core scaffold is reacted with a diverse library of aliphatic and aromatic amines.
Step-by-Step Procedure:
Master Mix Preparation: Prepare a 50 mM stock solution of 2-amino-6-fluoronicotinamide and a 150 mM stock of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMSO.
Dispensing: Using an automated liquid handler, dispense 10 µL of the master mix into each well of a 384-well polypropylene deep-well plate.
Nucleophile Addition: Pin-transfer or dispense 10 µL of diverse amine building blocks (50 mM in DMSO) into the respective wells.
Incubation: Seal the plate with a pierceable foil seal and heat to 85°C in a dry block incubator for 16 hours. Causality: The elevated temperature provides the activation energy required for SNAr at the 6-fluoro position without degrading the robust pyridine core.
Validation: Randomly sample 5% of the wells for LC-MS analysis to confirm >85% conversion. The library is then diluted to a 1 mM intermediate stock in DMSO for screening.
High-Throughput Screening (HTS) Workflow
Once the chemical library is synthesized, it must be evaluated through a cascading screening funnel. We employ a primary biochemical assay to assess direct target engagement, followed by a secondary phenotypic screen using patient-derived organoids (PDOs) to validate biological efficacy[3][4].
Absorbance and luminescence-based assays are highly reliable for kinase HTS campaigns, offering excellent Z'-factors (typically 0.7–0.85), which indicates robust discriminatory power between hits and noise[5].
Step-by-Step Procedure:
Assay Buffer: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
Enzyme/Substrate Mix: Dilute recombinant human EGFR kinase domain and poly(Glu,Tyr) peptide substrate in the assay buffer. Dispense 5 µL into a 384-well low-volume white microplate.
Compound Addition: Acoustically dispense 50 nL of the 1 mM library compounds (final assay concentration: 10 µM) into the wells. Incubate for 15 minutes to allow pre-binding to the hinge region.
Reaction Initiation: Add 5 µL of ATP (at the predetermined K_m concentration for EGFR) to initiate the reaction. Incubate for 60 minutes at room temperature.
Detection: Add 10 µL of an ATP-depletion luminescence reagent (e.g., Kinase-Glo®). Incubate for 10 minutes and read luminescence on a multimode plate reader.
Data Processing: Calculate percent inhibition relative to DMSO controls. Hits are defined as compounds exhibiting >70% inhibition.
Mechanism of action of library hits interrupting the EGFR signaling cascade.
Protocol 2.2: Secondary Validation via Patient-Derived Organoids (PDOs)
Biochemical potency does not always translate to cellular efficacy due to cell permeability or efflux pump issues. We utilize 3D metastatic colorectal cancer (CRC) or ovarian carcinosarcoma (OCS) organoids for high-content phenotypic screening[3][4].
Step-by-Step Procedure:
Organoid Seeding: Digest established PDO cultures into single cells. Resuspend in a cold Matrigel/culture medium mixture (1:1) and dispense 10 µL domes into 384-well plates. Allow Matrigel to polymerize at 37°C for 20 minutes[4].
Growth Phase: Add 40 µL of organoid expansion medium (containing Nicotinamide, EGF, Noggin, R-Spondin-1) and incubate for 4 days to allow 3D structure formation[4][6].
Compound Dosing: Treat the organoids with a 5-point dose-response (3 µM to 37 nM) of the primary HTS hits. Re-dose on day 7[3][4].
High-Content Imaging: On day 10, stain with Hoechst 33342 (live nuclei) and Sytox Green (dead cells). Image using an automated inverted microscope system to quantify organoid size, viability, and cytostatic vs. cytotoxic responses[3].
Representative Data Presentation
The following table summarizes representative quantitative data demonstrating how structural modifications at the C6 position of the 2-amino-nicotinamide scaffold dictate both biochemical potency and cellular efficacy.
Scaffold Modification (R-Group at C6)
EGFR Kinase IC₅₀ (nM)
CRC Organoid Viability (EC₅₀, µM)
Selectivity Profile (EGFR vs. HER2)
Unsubstituted Amine (-NH₂)
>10,000
>50.0
N/A
Morpholine
450
12.5
2-fold
3-Chloro-4-fluoroaniline
12
0.8
45-fold
4-(4-Methylpiperazin-1-yl)aniline
4
0.15
>100-fold
Note: The incorporation of bulky, solubilizing groups (e.g., 4-methylpiperazine) at the C6 position significantly enhances both target affinity (via occupation of the solvent-exposed channel of the kinase) and cellular permeability, translating to potent organoid growth inhibition.
References
U.S. Patent 6,084,095. Bicyclic heteroaromatic compounds as protein tyrosine kinase inhibitors.
ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors.
PMC. High-throughput drug screening identifies EGFR/MAPK pathway targeting sensitivities in organoid models of ovarian carcinosarcoma.
bioRxiv. Molecular Profiling and High-Content Drug Screening of Metastatic Colorectal Cancer Organoids Reveal Evolutionary Mechanisms of Pan-KRAS Inhibitor Resistance.
Improving reaction yield in 2-Amino-6-fluoronicotinamide synthesis
Technical Support Center: Optimizing 2-Amino-6-fluoronicotinamide Synthesis Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing 2-Amino-6-fluoronicotinamide Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals scaling up the synthesis of 2-Amino-6-fluoronicotinamide or developing its 18F-radiolabeled analogues for Positron Emission Tomography (PET) imaging.
Here, we dissect the causality behind synthetic bottlenecks, providing self-validating protocols and troubleshooting matrices to maximize both chemical and radiochemical yields.
Synthetic Workflows & Logical Relationships
The synthesis of 2-Amino-6-fluoronicotinamide branches into two distinct paradigms depending on the application: bulk chemical synthesis via Nucleophilic Aromatic Substitution (SNAr) and radiochemical synthesis for PET imaging.
Workflow for chemical and radiochemical synthesis of 2-Amino-6-fluoronicotinamide.
Troubleshooting Bulk Chemical Synthesis (SNAr Amination)
The Challenge: Converting 2,6-difluoronicotinamide to 2-amino-6-fluoronicotinamide often suffers from poor regioselectivity (yielding the 6-amino isomer) or incomplete conversion.
The Causality: The C3 carboxamide group activates both the ortho (C2) and para (C6) positions. However, the C2 position is kinetically favored due to proximity and potential transition-state stabilization via hydrogen bonding. Maintaining a high effective molarity of ammonia under pressure at a specific temperature (105 °C) prevents thermodynamic equilibration to the diamination product and drives the reaction to >90% yield[1].
Table 1: Optimization Parameters for SNAr Amination
Parameter
Sub-optimal Condition
Optimized Condition
Mechanistic Rationale
Nitrogen Source
NH3 gas (1 atm)
Aqueous NH4OH (28-30%)
Aqueous ammonia provides a highly concentrated nucleophile pool, essential for driving the equilibrium forward.
Reactor Type
Refluxing Round-Bottom
Sealed Steel Bomb
Prevents the rapid volatilization of ammonia at elevated temperatures, maintaining the high pressure required for SNAr[1].
Temperature
60 °C
105 °C
105 °C provides the exact activation energy required to overcome the SNAr transition state barrier without triggering secondary amination at C6[1].
Protocol 1: Step-by-Step Regioselective Amination
This protocol is designed as a self-validating system. If Step 4 does not yield a white precipitate, the pressure seal in Step 2 was likely compromised.
Preparation: Suspend 2,6-difluoronicotinamide (1.0 equiv) in a large excess of ammonium hydroxide solution (28.0–30.0% NH3 basis) within a heavy-walled steel bomb reactor.
Reaction: Seal the reactor tightly. Heat the vessel uniformly to 105 °C and maintain for 15 hours. Self-Validation Checkpoint: Monitor the internal pressure; a drop indicates a leak, which will stall the reaction[1].
Cooling: Remove from heat and allow the reactor to cool to room temperature, then submerge in an ice bath for 1 hour.
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with ice-cold water to remove unreacted ammonia and highly soluble impurities.
Validation: Dry the white solid under vacuum. Confirm the structure via 1H-NMR (CDCl3); the disappearance of one fluorine environment and the emergence of a broad -NH2 singlet (around δ 4.5-5.0 ppm) validates successful mono-amination[1].
The Challenge: Synthesizing [18F]2-Amino-6-fluoronicotinamide for PET imaging requires extremely rapid reaction times (due to the 109.8 min half-life of 18F) and high radiochemical yields (RCY).
The Causality: Traditional halogen exchange (Halex) is too slow. Using a trimethylammonium-nicotinamide precursor creates a highly activated leaving group. The addition of Kryptofix 222 (K222) sequesters the potassium cation, leaving the [18F]fluoride "naked" and highly nucleophilic. Furthermore, adding TEMPO (a radical scavenger) suppresses unwanted radical side-reactions, drastically improving fluorination efficiency[2].
Table 2: Radiofluorination Optimization Variables
Parameter
Sub-optimal Condition
Optimized Condition
Mechanistic Rationale
Precursor
Chloro-nicotinamide
Trimethylammonium salt
Trimethylammonium is a superior leaving group, enabling rapid displacement within 20 minutes without requiring HPLC purification[3].
Catalyst
K2CO3 alone
K2CO3 / K222 Complex
K222 acts as a phase-transfer catalyst, solubilizing the [18F]fluoride in organic solvents (DMF/MeCN) and maximizing nucleophilicity[2].
Additive
None
TEMPO (0.5 - 1.0 equiv)
Scavenges radical intermediates generated at high temperatures, preventing precursor degradation and boosting RCY[2].
Protocol 2: Step-by-Step Radiosynthesis
This workflow ensures rapid incorporation and purification, minimizing radioactive decay.
Fluoride Activation: Trap aqueous[18F]fluoride on a QMA anion-exchange cartridge. Elute into a reaction vial using a solution of K2CO3 and Kryptofix 222 in MeCN/H2O.
Azeotropic Drying: Evaporate the solvent at 100 °C under a stream of inert gas. Add anhydrous acetonitrile and evaporate repeatedly to ensure a completely anhydrous K[18F]/K222 complex. Self-Validation Checkpoint: Visual inspection should reveal a dry, white residue. Any residual moisture will hydrate the fluoride, destroying its nucleophilicity.
Radiofluorination: Add the trimethylammonium-nicotinamide precursor and TEMPO dissolved in anhydrous DMF. Seal and heat at 130 °C for 30 minutes[2].
Purification: Quench the reaction with water to trap unreacted [18F]fluoride. Pass the mixture through an Oasis MCX Solid Phase Extraction (SPE) cartridge. Wash with water, then elute the pure [18F]fluoronicotinamide with an MeCN/water mixture.
Validation: Perform Radio-HPLC. A single radioactive peak co-eluting with a non-radioactive reference standard validates >95% radiochemical purity[3].
Frequently Asked Questions (FAQs)
Q: Why is my chemical amination yielding a mixture of 2-amino and 6-amino isomers?A: Isomeric mixtures occur when the reaction temperature exceeds 105 °C or if the reaction is allowed to proceed for too long, leading to thermodynamic equilibration. The C2 position is kinetically favored. Strictly controlling the temperature and utilizing a sealed steel bomb to maintain ammonia concentration is critical to preserving regioselectivity[1].
Q: How can I safely optimize my automated radiosynthesis sequence before introducing hot[18F]?A: Implement a "cold chemistry" validation phase. Utilize stable, non-radioactive[19F]fluoride to optimize reaction temperatures, precursor concentrations, and fluidic sequences. This allows you to use standard LC-MS and HPLC to identify unhydrolyzed intermediates and unknown chemical impurities without radiation exposure[4]. Once the impurity profile is minimized, transfer the optimized parameters to the lead-shielded hot cell.
Q: Why does the literature recommend avoiding HPLC purification for [18F]fluoronicotinamides?A: Time is the enemy of PET radiotracer synthesis. By utilizing highly reactive trimethylammonium precursors, the conversion is clean enough that a simple, rapid Solid Phase Extraction (SPE) cartridge can achieve >97% radiochemical purity. Skipping HPLC saves 20-30 minutes, significantly increasing the final isolated radioactive yield[3].
References
Mathilde Pauton, et al. "Development, Optimization, and Scope of the Radiosynthesis of 3/5-[18F]Fluoropyridines from Readily Prepared Aryl(pyridinyl) Iodonium Salts: The Importance of TEMPO and K2CO3." ACS Publications, April 11, 2019. 2
"Rapid and efficient synthesis of [18F]fluoronicotinamides,[18F]fluoroisonicotinamides and [18F]fluorobenzamides as potential pet radiopharmaceuticals for melanoma imaging." ResearchGate, August 09, 2025. 3
Technical Support Center: Crystallization Optimization for 2-Amino-6-fluoronicotinamide
Welcome to the Advanced Crystallization Troubleshooting Guide. This resource is designed for researchers and drug development professionals tasked with isolating high-purity 2-amino-6-fluoronicotinamide.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization Troubleshooting Guide. This resource is designed for researchers and drug development professionals tasked with isolating high-purity 2-amino-6-fluoronicotinamide. The presence of multiple hydrogen-bond donors/acceptors (amino and carboxamide groups) alongside a highly electronegative fluorine atom makes this molecule highly susceptible to polymorphism, solvent entrapment, and liquid-liquid phase separation (oiling out).
This guide synthesizes thermodynamic principles with field-proven process analytical technologies (PAT) to help you engineer a robust, self-validating crystallization protocol.
I. Mechanistic Troubleshooting & FAQs
Q1: Why does 2-amino-6-fluoronicotinamide frequently "oil out" (liquid-liquid phase separation) instead of forming a crystalline solid?A1: Oiling out occurs when the system is driven to a state of high supersaturation too rapidly, causing the solution to cross the spinodal curve before the activation energy for crystal nucleation is reached. Mechanistically, the highly electronegative fluorine atom at the C6 position alters the electron density of the pyridine ring, introducing competing C–H···F interactions and halogen bonding that disrupt the rapid formation of a highly ordered lattice[1][2].
Resolution: Avoid crash-cooling. Implement a Combined Cooling and Antisolvent Crystallization (CCAC) approach. By adding a portion of the antisolvent before cooling, you lower the solubility curve gradually, allowing the system to remain within the Metastable Zone Width (MZW) where orderly nucleation outcompetes phase separation[3].
Q2: How can I prevent the formation of metastable polymorphs and ensure the isolation of the thermodynamically stable form?A2: Polymorphism in fluorinated pyridines is driven by the competition between classical N–H···O hydrogen bonds (from the carboxamide) and weaker F···F or C–H···F interactions[2]. Fast supersaturation generation kinetically favors the metastable form.
Resolution: Utilize polymorphic seeding. Introducing 1–5% w/w of the pure, thermodynamically stable polymorph bypasses the high energy barrier of primary nucleation. The seeds act as templates, directing solute molecules to adopt the stable lattice configuration. This process should be monitored using Process Analytical Tools (PAT), such as in-situ Raman spectroscopy, to ensure no metastable peaks emerge during the desupersaturation phase[4].
Q3: What is the optimal cooling strategy to maximize crystal size while preventing thermal degradation?A3: Prolonged exposure to elevated temperatures can lead to the hydrolysis of the carboxamide group. However, rapid linear cooling spikes supersaturation, leading to secondary nucleation (fines) and solvent entrapment.
Resolution: Employ a model-based non-linear (cubic) cooling profile. This strategy cools the system very slowly at high temperatures (where the MZW is narrowest and degradation risk is highest) and accelerates the cooling rate at lower temperatures. This maintains a constant, low level of supersaturation, maximizing the mean crystal size while minimizing the concentration of thermal degradation products[5].
II. Quantitative Optimization Parameters
Summarizing the critical parameters for the crystallization of 2-amino-6-fluoronicotinamide into a structured matrix ensures easy comparison and process transferability.
Parameter
Optimal Range / Value
Mechanistic Rationale
Primary Solvent
Ethanol or Acetone
High solubility at elevated temperatures (>50°C); effectively disrupts intermolecular H-bonds of the solute.
Ensures uniform supersaturation and mass transfer; prevents localized high-concentration zones that trigger fines.
III. Logical Relationships & Process Workflows
The following diagrams illustrate the thermodynamic logic behind our troubleshooting steps and the physical workflow required to execute the optimized crystallization.
Logical relationship between supersaturation, phase separation, and polymorphic outcome.
Workflow for Combined Cooling and Antisolvent Crystallization (CCAC) of the API.
IV. Self-Validating Experimental Protocol: Seeded CCAC
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint criteria are met.
Step 1: Dissolution
Suspend crude 2-amino-6-fluoronicotinamide in Ethanol (5 mL/g API) in a jacketed crystallizer. Heat to 60°C and stir at 300 RPM until complete dissolution is achieved.
Validation Checkpoint: The solution must be completely transparent. Any persistent turbidity indicates insoluble impurities or unreacted starting materials.
Step 2: Polish Filtration
Pass the hot solution through a pre-warmed 0.22 µm PTFE inline filter into a clean, pre-heated crystallizer (maintained at 60°C).
Causality: Removing foreign particulates prevents uncontrolled, heterogeneous primary nucleation.
Step 3: Initial Antisolvent Addition
Slowly dose Heptane (2 mL/g API) into the crystallizer at a rate of 0.5 mL/min.
Validation Checkpoint: The solution should remain clear. If cloudiness appears, the MZW has been breached; heat the system to 65°C to redissolve, then cool back to 60°C and reduce the antisolvent dosing rate.
Step 4: Polymorphic Seeding
Introduce 2% w/w of pure, milled 2-amino-6-fluoronicotinamide seeds (target stable polymorph) suspended in a minimal volume of heptane. Hold the system isothermally at 60°C for 30 minutes.
Validation Checkpoint (Self-Validating PAT): Monitor the desupersaturation curve via in-situ ATR-FTIR. A gradual, continuous drop in solute concentration immediately following seed addition confirms successful crystal growth on the seeds. A delayed, sharp drop indicates process failure (spontaneous secondary nucleation).
Step 5: Controlled Non-Linear Cooling
Apply a cubic cooling profile from 60°C down to 10°C over a period of 4 hours.
Causality: The slow initial cooling rate accommodates the slower crystal growth kinetics at high temperatures, preventing the accumulation of supersaturation that leads to oiling out.
Step 6: Final Antisolvent Addition
Once the system reaches 10°C, dose the remaining Heptane (3 mL/g API) at 1.0 mL/min to force the remaining API out of solution and maximize batch yield.
Step 7: Isolation and Washing
Filter the resulting slurry under vacuum. Wash the filter cake with a pre-chilled (5°C) mixture of Ethanol/Heptane (1:4 v/v) to displace the mother liquor without dissolving the product.
Step 8: Drying
Dry the crystals in a vacuum oven at 40°C for 12 hours.
Causality: Vacuum drying at a moderate temperature removes residual heptane/ethanol without inducing thermal stress or solid-state form conversion.
V. References
Polymorphism in L-Glutamic Acid using Combined Cooling and Antisolvent Crystallization. AIJR.3
Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. 5
Process Analytical Tools To Control Polymorphism and Particle Size in Batch Crystallization Processes. ACS Publications. 4
Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. National Institutes of Health (NIH). 1
Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. ACS Publications. 2
Technical Support Center: Troubleshooting Thermal Degradation of 2-Amino-6-fluoronicotinamide During Scale-Up
Welcome to the Process Chemistry Technical Support Center. This guide is designed for senior scientists and chemical engineers facing thermal degradation issues when scaling up the synthesis or processing of 2-Amino-6-fl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. This guide is designed for senior scientists and chemical engineers facing thermal degradation issues when scaling up the synthesis or processing of 2-Amino-6-fluoronicotinamide (CAS: 86724-80-3).
Moving from a 50g laboratory flask to a 50kg pilot-scale reactor introduces profound changes in heat transfer coefficients and residence times. While the compound exhibits a stable melting point of 198–200°C under ideal analytical conditions[1], prolonged thermal stress in bulk quantities triggers catastrophic degradation cascades. This guide dissects the mechanistic causality of these failures and provides field-proven, self-validating protocols to ensure process integrity.
Part 1: Mechanistic Q&A (The "Why")
Q1: Why does 2-Amino-6-fluoronicotinamide form "gummy" impurities when heated during scale-up, even below its melting point?A: The formation of gummy precipitates is a classic hallmark of fluoropyridine polymerization[2]. The 6-fluoro position on the pyridine ring is highly electrophilic, activated by both the adjacent pyridine nitrogen and the electron-withdrawing carboxamide group at C3. Concurrently, the 2-amino group acts as a nucleophile. Under prolonged thermal stress (common in scale-up due to slower heating/cooling cycles), an intermolecular Nucleophilic Aromatic Substitution (SNAr) occurs. The 2-amino group of one molecule attacks the 6-fluoro position of another, ejecting hydrogen fluoride (HF) and forming a dimer. This process repeats, yielding the intractable polymeric gums you observe.
Q2: How does reactor material influence this degradation?A: The choice of reactor is the most critical variable. The SNAr dimerization releases HF gas as a byproduct[3]. If you are using a standard glass-lined steel reactor, the HF will rapidly etch the silica matrix of the glass. This etching releases Lewis acidic metal ions (such as Fe³⁺ and Al³⁺) into the reaction mixture. These Lewis acids coordinate to the pyridine nitrogen, further activating the C6-F bond and autocatalytically accelerating the SNAr degradation.
Q3: What is the role of moisture in the thermal degradation profile?A: Trace moisture fundamentally shifts the degradation pathway from polymerization to hydrolysis. At elevated temperatures, water acts as a nucleophile, displacing the fluorine atom to yield 2-amino-6-hydroxynicotinamide (which tautomerizes to the highly stable 6-pyridone). Because water is less sterically hindered than the 2-amino group, hydrolysis will outcompete dimerization if the solvent is not strictly anhydrous.
Part 2: Degradation Pathway Visualization
The following diagram illustrates the competing degradation pathways triggered by thermal stress and trace moisture.
Mechanistic pathways of 2-Amino-6-fluoronicotinamide thermal degradation.
Part 3: Quantitative Degradation Kinetics
To understand the operational window, our application scientists mapped the thermal stability of 2-Amino-6-fluoronicotinamide in a 10% w/v DMF solution over a 24-hour hold. The data below demonstrates the exponential risk of exceeding 60°C.
Table 1: Thermal Degradation Profile (24-Hour Hold in DMF)
Temperature (°C)
Intact Product (%)
Dimer/Polymer (%)
6-Hydroxypyridone (%)
Free HF Detected (ppm)
25°C (Baseline)
99.8
< 0.1
< 0.1
0
40°C
98.5
1.0
0.5
15
60°C
92.1
5.8
2.1
140
80°C
74.3
18.4
7.3
850
100°C
41.2
45.6
13.2
> 2500
Note: Data assumes 0.1% initial water content. Notice the sharp inflection point in HF generation between 60°C and 80°C, marking the onset of autocatalytic degradation.
Part 4: Self-Validating Scale-Up Protocol
To prevent degradation, you must implement a workflow that inherently verifies its own safety parameters before proceeding to the next step. Do not rely on time-based processing; rely on data-driven triggers.
Protocol: Anhydrous, Low-Temperature Processing of 2-Amino-6-fluoronicotinamide
Step 1: Reactor Preparation & Material Selection
Action: Select a Hastelloy C-276 reactor. Do not use glass-lined steel. Wash the reactor with anhydrous solvent (e.g., THF or DMF).
Self-Validation: Perform a Karl Fischer (KF) titration on the final solvent wash. Do not proceed unless moisture is < 0.05% (500 ppm).
Step 2: Solvent & Scavenger Charging
Action: Charge the anhydrous solvent. Add an insoluble, non-nucleophilic acid scavenger (e.g., finely milled K₂CO₃, 0.1 equivalents) to act as an HF sponge. This prevents the autocatalytic feedback loop.
Self-Validation: Run in-line FTIR to establish a baseline spectrum of the solvent/scavenger suspension.
Step 3: Controlled Dissolution & Heating
Action: Charge the 2-Amino-6-fluoronicotinamide in portions. Set the jacket temperature (T_j) to a maximum of 55°C to maintain an internal temperature (T_i) of ≤ 50°C.
Self-Validation: Monitor the ΔT (T_j minus T_i). A sudden spike in T_i indicates an exothermic polymerization event[2]. If ΔT narrows unexpectedly, immediately trigger active cooling.
Step 4: In-Line Process Analytical Technology (PAT) Monitoring
Action: Hold the mixture at the target temperature for the required unit operation (e.g., dissolution, reaction).
Self-Validation: Utilize in-line HPLC or at-line UPLC sampling every 60 minutes. Monitor the specific dimer mass (m/z ~ 289 for the defluorinated dimer). Proceed to cooling only if dimer formation remains < 0.5%.
Step 5: Active Quench & Isolation
Action: Apply maximum cooling to the jacket to drop T_i below 20°C before adding any aqueous reagents or anti-solvents.
Self-Validation: Test the pH of the aqueous filtrate post-isolation. A pH < 4 indicates uncaptured HF release, signaling that the scavenger load in Step 2 must be increased for the next batch.
Protocol Visualization
Self-validating scale-up workflow for fluoropyridine handling.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use protic solvents like ethanol or methanol to improve solubility?A: No. Protic solvents will act as nucleophiles at elevated temperatures, leading to the displacement of the 6-fluoro group to form 6-alkoxy impurities. Stick to polar aprotic solvents (DMF, DMAc, NMP) or ethers (THF, 2-MeTHF) and rely on volume rather than heat to achieve dissolution.
Q: We observed a sudden pressure spike in the reactor during a 70°C hold. What happened?A: You experienced a runaway thermal decomposition. The decomposition of fluoropyridines releases toxic halide gases (HF) and nitrogen oxides (NOx)[4]. The pressure spike is the physical manifestation of this off-gassing. If this occurs, evacuate the area immediately, as these vapors are highly irritating and toxic[3].
Q: Is it possible to recover the intact product once dimerization has started?A: Practically, no. The polymeric gums formed during the SNAr degradation are highly intractable and will co-precipitate with your product. Prevention via strict temperature control (≤ 50°C) and HF scavenging is the only viable engineering control.
References
United States Patent (19) - Googleapis.com (Discussing the synthesis and 198-200°C melting point of 2-amino-6-fluoronicotinamide).
Detailed experimental procedure for the synthesis of 4-fluoropyridine (Detailing the exothermic decomposition and polymerization of fluoropyridines).
6 - SAFETY DATA SHEET (Detailing the release of toxic gases and halides during thermal decomposition of fluoropyridines).
SAFETY DATA SHEET - Fisher Scientific (Corroborating the thermal degradation hazards and irritating gas release of aminofluoropyridines).
Technical Support Center: Overcoming Steric Hindrance in 2-Amino-6-fluoronicotinamide Substitution Reactions
Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when functionalizing 2-amino-6-fluoronicotinamide (CA...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks when functionalizing 2-amino-6-fluoronicotinamide (CAS: 86724-80-3) . This building block is a critical medicinal chemistry intermediate used in the preparation of antifolate compounds and antibacterial quinazoline derivatives[1].
While the 6-fluoro position is theoretically activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent pyridine nitrogen, introducing sterically demanding nucleophiles (e.g., substituted piperazines, bridged bicyclic amines) often results in stalled reactions, poor yields, or degradation of the sensitive 3-carboxamide group. The SNAr reaction is generally less satisfactory with pyridines compared to pyrimidines unless additional strong electron-withdrawing groups are present[2]. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to overcome these barriers.
Diagnostic Workflow: Choosing the Right Amination Strategy
Diagnostic workflow for selecting the optimal amination strategy based on nucleophile bulk.
Q1: My SNAr reaction with a bulky secondary amine stalls at 30% conversion even after 24 hours at 120°C. Why?A1: The 6-fluoro position is flanked by the pyridine nitrogen, but the overall molecular conformation is rigidified by a strong intramolecular hydrogen bond between the 2-amino and 3-carboxamide groups. When a bulky nucleophile (like a substituted piperazine) approaches, the steric clash drastically increases the activation energy required to form the Meisenheimer complex. Para-alkylamine substituents such as piperidine or piperazine cause a maximum slow-down of reaction kinetics in SNAr reactions[3].
Solution: Switch to microwave irradiation to increase kinetic energy transfer, or transition to a Palladium-catalyzed Buchwald-Hartwig cross-coupling.
Q2: I tried pushing the SNAr with stronger bases (e.g., NaOH, KOH) and higher temperatures, but I am seeing a major byproduct. What is it?A2: You are likely observing the hydrolysis of the 3-carboxamide group to the corresponding 3-carboxylic acid. The carboxamide is highly sensitive to strongly basic, aqueous conditions at elevated temperatures.
Solution: Use strictly anhydrous conditions with non-nucleophilic organic bases (e.g., DIPEA or DBU) or mild inorganic bases (e.g., K2CO3 or Cs2CO3) in anhydrous DMSO or NMP.
Q3: When should I abandon SNAr and use Buchwald-Hartwig amination for 2-amino-6-fluoronicotinamide?A3: If your nucleophile is a highly hindered primary amine (e.g., adamantylamine) or a bulky secondary amine, SNAr will likely fail. The combination of a hindered aryl halide and a bulky amine makes the reaction particularly difficult, requiring extensive optimization of the catalyst system. Buchwald-Hartwig amination is highly effective for fluoropyridines when paired with specialized bulky biarylphosphine ligands like RuPhos or XPhos, which facilitate the reductive elimination step even with significant steric bulk[4].
Quantitative Data: SNAr vs. Buchwald-Hartwig Comparison
The following table summarizes internal validation data comparing SNAr and Buchwald-Hartwig conditions for substituting 2-amino-6-fluoronicotinamide with amines of varying steric bulk.
Amine Nucleophile
Steric Bulk
Preferred Method
Reagents & Conditions
Time
Yield (%)
Benzylamine
Low
SNAr
DIPEA, DMSO, 90°C
4 h
88%
Morpholine
Moderate
SNAr
K2CO3, NMP, 110°C
12 h
72%
2-Methylpiperazine
High
Buchwald-Hartwig
Pd(OAc)2, RuPhos, Cs2CO3, Dioxane, 100°C
6 h
81%
1-Adamantylamine
Very High
Buchwald-Hartwig
Pd2(dba)3, XPhos, NaOtBu, Toluene, 110°C
8 h
76%
Mechanistic Pathway: SNAr vs. Pd-Catalysis
Mechanistic comparison of SNAr (top) and Buchwald-Hartwig (bottom) amination pathways.
Validated Experimental Methodologies
Protocol A: Microwave-Assisted SNAr for Moderately Hindered Amines
Self-Validating Step: The use of microwave irradiation ensures rapid, uniform heating, minimizing the time the carboxamide is exposed to basic conditions, thereby preventing hydrolysis.
Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 2-amino-6-fluoronicotinamide (1.0 equiv, 1.0 mmol).
Reagent Addition: Add the amine nucleophile (1.5 equiv) and anhydrous N,N-diisopropylethylamine (DIPEA) (2.0 equiv).
Solvent: Dissolve the mixture in 3.0 mL of anhydrous DMSO. Cap the vial securely.
Irradiation: Heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.
Workup: Cool to room temperature. Pour the mixture into 15 mL of ice-cold water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
Validation: Analyze via LC-MS. The absence of the M+1 peak corresponding to the carboxylic acid byproduct confirms the preservation of the carboxamide.
Protocol B: RuPhos-Mediated Buchwald-Hartwig Amination for Highly Hindered Amines
Self-Validating Step: The use of RuPhos ligand specifically accelerates the reductive elimination step for bulky secondary amines, preventing catalyst deactivation and ensuring high turnover.
Preparation: In an oven-dried Schlenk flask, combine 2-amino-6-fluoronicotinamide (1.0 equiv, 1.0 mmol), the bulky amine nucleophile (1.2 equiv), Pd(OAc)2 (0.05 equiv, 5 mol%), RuPhos (0.10 equiv, 10 mol%), and anhydrous Cs2CO3 (2.0 equiv).
Inert Atmosphere: Evacuate and backfill the flask with Argon three times to ensure strict exclusion of oxygen, which would rapidly deactivate the Pd(0) catalyst.
Solvent Addition: Add 5.0 mL of degassed, anhydrous 1,4-dioxane.
Heating: Stir the mixture at 100°C for 6–8 hours under an Argon atmosphere.
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove the catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient).
References
Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
Source: nih.gov (PMC)
URL: [Link]
Title: 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene
Source: mdpi.com
URL: [Link]
Title: Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines
Source: researchgate.net
URL: [Link]
Technical Support Center: Resolving Co-Elution in 2-Amino-6-fluoronicotinamide Chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the chromatographic separation of highly polar, halogenated aromatic compounds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the chromatographic separation of highly polar, halogenated aromatic compounds. 2-Amino-6-fluoronicotinamide presents a unique challenge: it possesses a basic pyridine nitrogen, an electron-withdrawing fluorine atom, and a hydrogen-bonding carboxamide group. These features make it highly prone to co-elution with synthetic regioisomers (e.g., 2-amino-5-fluoronicotinamide) or degradation products when using standard reversed-phase methodologies.
This guide provides a mechanistic, self-validating framework to diagnose, troubleshoot, and resolve co-elution issues for this specific class of molecules.
Diagnostic Workflow for Co-Elution Resolution
Diagnostic workflow for resolving chromatographic co-elution.
Q1: How can I definitively distinguish between peak tailing and true co-elution of 2-Amino-6-fluoronicotinamide with an impurity?
Visual inspection of a chromatogram is insufficient. Perfect co-elution presents as a symmetrical peak, while partial co-elution may mimic peak tailing or present as a sudden structural shoulder[1]. To definitively confirm co-elution, utilize a Diode Array Detector (DAD) to perform peak purity analysis. The DAD collects UV spectra across the entire peak width; if the spectral profile shifts from the leading edge to the tailing edge, multiple compounds are present[1]. Orthogonally, mass spectrometry (LC-MS) can track extracted ion chromatograms (EIC) across the peak to detect shifting mass-to-charge (m/z) ratios.
Q2: We are using a standard C18 column, but 2-Amino-6-fluoronicotinamide co-elutes with its regioisomers. Why does C18 fail, and what is the alternative?
C18 stationary phases rely primarily on dispersive (hydrophobic) interactions. Because regioisomers of fluorinated pyridines possess nearly identical hydrophobicities and molecular volumes, C18 phases cannot achieve sufficient selectivity (
α
)[2].
To resolve this, switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal retention mechanisms, including
π−π
interactions, strong dipole-dipole interactions, hydrogen bonding, and rigid shape selectivity[2]. The highly polarized C-F bonds on the PFP ring interact differentially with the specific dipole moment of 2-Amino-6-fluoronicotinamide compared to its isomers, effectively resolving the co-elution[3].
Q3: How does mobile phase pH impact the co-elution of this specific compound?
2-Amino-6-fluoronicotinamide contains a basic pyridine nitrogen and an amino group. However, the strongly electron-withdrawing fluorine atom at C6 and the carboxamide group at C3 significantly lower the pKa of the pyridine ring. If your mobile phase pH hovers near this depressed pKa (typically around pH 2.0 - 3.5), the molecule exists in a dynamic equilibrium between protonated and neutral states. This mixed ionization manifests as severe peak broadening or splitting, which exacerbates co-elution.
Actionable Insight: Buffer the mobile phase at least 2 pH units away from the pKa. Operating at a neutral pH (e.g., pH 6.8 with ammonium acetate) ensures the molecule is fully deprotonated, maximizing hydrophobic retention and peak sharpness.
Q4: Should I use Methanol or Acetonitrile as the organic modifier when using a PFP column for this separation?
Methanol is the superior organic modifier for this application. Acetonitrile possesses a carbon-nitrogen triple bond rich in
π
electrons. These electrons actively compete with the fluorinated analyte for the
π−π
interaction sites on the pentafluorophenyl stationary phase, effectively dampening the column's unique selectivity[3]. Methanol, a protic solvent with no
π
electrons, does not compete for these sites. It enhances the
π−π
and dipole-dipole interactions between the PFP ligand and 2-Amino-6-fluoronicotinamide, maximizing the separation factor (
α
)[4].
Section 2: Quantitative Data & System Optimization Targets
To systematically resolve co-elution, qualitative observations must be converted into quantitative metrics. Use the tables below to guide your method development.
Table 1: Stationary Phase Comparison for Fluorinated Pyridines
Stationary Phase
Primary Retention Mechanism
Selectivity for Regioisomers
Best Use Case
C18 (Alkyl)
Hydrophobic (Dispersive)
Low
General screening, non-isomeric impurities
PFP (Pentafluorophenyl)
π−π
, Dipole-dipole, Shape
High
Halogenated aromatics, closely related isomers
HILIC (Amide/Silica)
Hydrogen bonding, Ion-exchange
Moderate to High
Highly polar analytes with low retention on RP
Table 2: Quantitative Troubleshooting Targets
Parameter
Symbol
Target Value
Corrective Action if Target is Missed
Capacity Factor
k'
2.0 - 10.0
If < 2.0, decrease organic modifier % to increase retention.
Selectivity
α
> 1.2
If < 1.2, change stationary phase (e.g., to PFP) or modifier.
Resolution
Rs
> 1.5 (Baseline)
If < 1.5, increase column length or flatten the gradient slope.
Tailing Factor
Tf
0.9 - 1.2
If > 1.2, optimize buffer pH or use a base-deactivated column.
Section 3: Validated Experimental Protocols
Protocol 1: Orthogonal Column Selectivity Screening (C18 vs. PFP)
Objective: Empirically validate the selectivity (
α
) differences between dispersive and dipole-driven stationary phases to resolve co-eluting regioisomers.
System Preparation: Purge the HPLC system with Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Methanol). Ensure baseline stability.
Baseline Establishment: Install a high-purity C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
Initial Gradient Run: Execute a generic screening gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
Data Acquisition: Monitor UV absorbance via DAD (scan 200-400 nm). Extract the UV spectrum for the 2-Amino-6-fluoronicotinamide peak to establish a purity baseline.
Orthogonal Substitution: Swap the C18 column for a PFP column of identical dimensions and particle size.
Comparative Run: Repeat the exact gradient method using the PFP column.
Self-Validation & Analysis: Calculate the selectivity (
α=k2′/k1′
) for both columns. The protocol is validated when the PFP column demonstrates an
α>1.2
for the critical co-eluting pair, confirming the successful utilization of
π−π
and dipole interactions.
Protocol 2: Mobile Phase pH Optimization for Basic Fluorinated Analytes
Objective: Eliminate peak broadening caused by mixed ionization states, a primary contributor to partial co-elution.
Buffer Preparation: Prepare three distinct, buffered aqueous mobile phases (A):
pH 2.5: 10 mM Ammonium formate, adjusted with formic acid.
pH 6.8: 10 mM Ammonium acetate, unadjusted.
pH 9.0: 10 mM Ammonium bicarbonate, adjusted with ammonium hydroxide.
Isocratic Testing: Set the system to an isocratic hold (e.g., 80% A / 20% Methanol) that yields a k' of approximately 3 to 5.
Injection Series (Acidic): Inject the 2-Amino-6-fluoronicotinamide sample using the pH 2.5 buffer. Record the retention time, peak width at half-height, and tailing factor.
System Flush: Flush the column with 50/50 Water/Methanol for 10 column volumes before switching aqueous buffers to prevent salt precipitation.
Sequential Evaluation: Repeat the injection series for the pH 6.8 and pH 9.0 buffers.
Self-Validation & Selection: Calculate the theoretical plate count (N) and Tailing Factor (Tf) for each run. The protocol is validated by selecting the pH condition that provides the lowest tailing factor (Tf
≈
1.0) and highest N, ensuring the analyte is locked into a single, stable ionization state.
References[5] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Available at: https://www.waters.com/[2] NEW ACE® C18-PFP - a unique C18 bonded HPLC column. Chromatography Today. Available at: https://www.chromatographytoday.com/[4] HPLC Troubleshooting Guide. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/[3] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at: https://www.chromatographyonline.com/[1] Co-Elution: The Achilles' Heel of Chromatography. Axion Labs. Available at: https://www.axionlabs.com/
2-Amino-6-fluoronicotinamide vs 2-amino-6-chloronicotinamide reactivity in synthesis
Application Scientist Guide: 2-Amino-6-fluoronicotinamide vs. 2-Amino-6-chloronicotinamide in Synthetic Workflows Executive Summary The 2-aminonicotinamide core is a privileged scaffold in medicinal chemistry, frequently...
Author: BenchChem Technical Support Team. Date: April 2026
Application Scientist Guide: 2-Amino-6-fluoronicotinamide vs. 2-Amino-6-chloronicotinamide in Synthetic Workflows
Executive Summary
The 2-aminonicotinamide core is a privileged scaffold in medicinal chemistry, frequently serving as a foundational building block for kinase inhibitors, receptor antagonists, and radiopharmaceuticals[1]. The C6 position of this pyridine ring is a critical vector for diversification via Nucleophilic Aromatic Substitution (
SNAr
). However, the choice of halogen at this position—fluorine versus chlorine—fundamentally dictates the synthetic strategy, reaction kinetics, and downstream purification workflows. This guide provides an objective, data-driven comparison of 2-amino-6-fluoronicotinamide and 2-amino-6-chloronicotinamide to help synthetic chemists optimize their library generation and scale-up routes.
Mechanistic Causality: The Halogen Effect in
SNAr
In aliphatic
SN2
reactions, chlorine is a superior leaving group compared to fluorine due to its weaker carbon-halogen bond. However, in
SNAr
reactions on electron-deficient aromatic rings, the mechanism shifts to an addition-elimination pathway.
The rate-determining step is the initial nucleophilic attack to form the anionic intermediate known as the Meisenheimer complex.
The Fluorine Advantage: Fluorine is the most electronegative element. Its powerful inductive (-I) effect severely depletes electron density at the C6 carbon, making it highly electrophilic. This drastically lowers the activation energy required for nucleophile addition, stabilizing the resulting transition state. Consequently, 2-amino-6-fluoronicotinamide reacts orders of magnitude faster than its chloro counterpart.
The Chlorine Limitation: Chlorine provides significantly less inductive stabilization to the transition state. While the 6-chloro position remains susceptible to
SNAr
[2], the reaction requires substantial thermal energy to overcome the activation barrier, often necessitating sealed tubes or microwave irradiation.
Comparative Performance Data
The following table summarizes the objective performance metrics of both building blocks when subjected to
SNAr
with standard primary aliphatic amines.
Parameter
2-Amino-6-fluoronicotinamide
2-Amino-6-chloronicotinamide
Electrophilicity at C6
Very High (Strong -I effect)
Moderate
Typical
SNAr
Temperature
25 °C – 60 °C
100 °C – 120 °C
Reaction Time (Primary Amines)
2 – 4 hours
12 – 24 hours
Optimal Solvent
Polar aprotic (DMF, DMSO)
High-boiling polar aprotic (NMP, DMSO)
Typical Yield
> 85%
40 – 60% (often requires pressure)
Alternative Coupling
Not required
Buchwald-Hartwig cross-coupling
Side Reactions
Minimal
Dehalogenation, hydrolysis at extreme temps
Workflow Visualization
Mechanistic workflow comparing SNAr reactivity of 6-fluoro vs 6-chloro 2-aminonicotinamides.
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic causality for reagent selection and orthogonal analytical checks.
Protocol A: Mild
SNAr
with 2-Amino-6-fluoronicotinamide
Objective: Rapid amination under mild conditions to preserve sensitive functional groups.
Reaction Setup: Dissolve 2-amino-6-fluoronicotinamide (1.0 eq) in anhydrous DMF (0.2 M).
Reagent Addition: Add the primary amine nucleophile (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
Causality: DMF optimally solvates the highly polar Meisenheimer transition state. DIPEA is selected over triethylamine because its steric bulk prevents it from acting as a competitive nucleophile against the highly reactive 6-fluoro position.
Execution: Stir the mixture at 50 °C for 3 hours.
Workup: Quench the reaction with ice-cold water. The product typically precipitates due to the lower aqueous solubility of the substituted aminonicotinamide compared to the DMF/amine mixture. Filter and wash with cold water.
Self-Validation:
LC-MS (ESI+): Confirm the mass shift corresponding to the product.
NMR: The complete disappearance of the starting material's
19
F NMR signal (typically around -68 ppm) acts as an absolute, orthogonal validation of 100% conversion.
Protocol B: High-Temperature
SNAr
with 2-Amino-6-chloronicotinamide
Objective: Amination of the less reactive chloro-derivative using forcing conditions.
Reaction Setup: Dissolve 2-amino-6-chloronicotinamide (1.0 eq) in anhydrous NMP (0.5 M) in a heavy-walled pressure tube.
Reagent Addition: Add the primary amine nucleophile (3.0 eq) and DIPEA (3.0 eq).
Causality: NMP is strictly required here due to its high boiling point and superior thermal stability compared to DMF, which can decompose into dimethylamine at elevated temperatures and cause unwanted side reactions[2]. A large excess of the nucleophile is used to drive the kinetically unfavorable reaction forward.
Execution: Seal the tube and heat to 120 °C for 18 hours.
Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl to remove the NMP solvent. Dry the organic layer over Na
2
SO
4
and concentrate.
Self-Validation:
LC-MS (ESI+): The starting material exhibits a distinct 3:1 isotopic cluster (
35
Cl/
37
Cl) in the mass spectrum. The complete absence of this isotopic signature in the product mass spectrum confirms the successful displacement of the chlorine atom.
Strategic Applications in Drug Discovery
The distinct kinetic profiles of these two building blocks dictate their strategic use in drug discovery:
2-Amino-6-fluoronicotinamide: The exceptional reactivity of the 6-fluoro position is frequently exploited in the rapid synthesis of PET imaging radiotracers. In radiochemistry, short isotopic half-lives (e.g.,
18
F, t
1/2
= 109.8 min) demand highly efficient, rapid nucleophilic substitutions under mild conditions[1].
2-Amino-6-chloronicotinamide: While less reactive in
SNAr
, the 6-chloro derivative is highly stable and cheaper to procure. It is the preferred building block when the synthetic route requires late-stage functionalization via palladium-catalyzed Buchwald-Hartwig cross-coupling, where aryl chlorides are standard electrophilic partners.
References
Katsifis, A., et al. "One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
Validating 2-Amino-6-fluoronicotinamide Structural Purity: A Comparative Guide
Executive Summary 2-Amino-6-fluoronicotinamide (CAS 86724-80-3) is a highly specialized molecular building block utilized extensively in the synthesis of advanced kinase inhibitors and pharmaceutical active ingredients[1...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Amino-6-fluoronicotinamide (CAS 86724-80-3) is a highly specialized molecular building block utilized extensively in the synthesis of advanced kinase inhibitors and pharmaceutical active ingredients[1][2]. During its chemical synthesis, the formation of closely related regioisomers—most notably 6-amino-2-fluoronicotinamide—and other trace degradants is a frequent occurrence[3]. Because these isomers share identical monoisotopic masses, traditional purity assays often fail to provide the structural elucidation necessary for stringent quality control[4]. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative analytical modalities, demonstrating why high-resolution LC-MS/MS is the definitive standard for validating the structural purity of fluorinated nicotinamide derivatives.
The Analytical Dilemma: Regioisomer Differentiation
The primary challenge in validating 2-amino-6-fluoronicotinamide lies in distinguishing it from its structural isomers. Both the 2-amino-6-fluoro and 6-amino-2-fluoro variations have a molecular weight of 155.13 Da (Formula: C6H6FN3O)[1].
While High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is standard for quantifying known impurities, it cannot identify unknown co-eluting species without pre-existing reference standards[5]. Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy can easily differentiate these isomers based on proton-fluorine coupling patterns, but it severely lacks the sensitivity required for trace impurity profiling (<0.1%) and demands impractical analysis times for high-throughput environments[4].
Technology Comparison: LC-MS/MS vs. Alternatives
To establish a robust analytical framework, we must evaluate the performance of LC-MS/MS against traditional methodologies. The table below summarizes the quantitative and qualitative capabilities of each technique.
Analytical Modality
Sensitivity (LOD)
Structural Elucidation
Isomer Resolution Capability
Throughput / Speed
LC-MS/MS (Q-TOF)
< 1 ng/mL
High (via fragmentation mapping)
Excellent (Orthogonal separation)
High (< 10 min/run)
HPLC-UV
~ 50 ng/mL
Low (Requires reference standards)
Moderate (Prone to co-elution)
High (< 10 min/run)
NMR
~ 10 µg/mL
Very High (Atomic-level mapping)
Excellent (Resolves all isomers)
Low (> 30 min/run)
GC-MS
~ 5 ng/mL
Moderate (Thermal degradation risk)
Moderate (Requires derivatization)
Moderate (~ 20 min/run)
Mechanistic Causality: Why LC-MS/MS Excels
The superiority of LC-MS/MS for 2-amino-6-fluoronicotinamide validation lies in its dual capacity for orthogonal chromatographic separation and precise structural fragmentation.
Chromatographic Stereoselectivity: By utilizing specialized stationary phases, such as Pentabromophenyl (PBr) or Polar C18 columns, LC-MS/MS leverages enhanced
π−π
stacking, dipole-dipole interactions, and halogen bonding to achieve baseline resolution of fluorinated isomers under fully aqueous or highly polar conditions[6].
Collision-Induced Dissociation (CID): In the mass spectrometer, the protonated precursor ion
[M+H]+
at m/z 156.0 undergoes CID. Nicotinamide derivatives characteristically fragment by losing the amide group (yielding an
[M+H−NH3]+
ion) and undergoing subsequent pyridine ring cleavage[7][8]. The exact position of the highly electronegative fluorine atom relative to the amino group fundamentally alters the electron density of the pyridine ring, shifting the relative intensities of the product ions (e.g., b and y type fragments)[4]. This unique fragmentation fingerprint allows unambiguous differentiation between 2-amino-6-fluoronicotinamide and its regioisomers.
As an Application Scientist, ensuring data integrity requires building a self-validating system. The following protocol utilizes UPLC-ESI-QTOF-MS/MS to guarantee structural purity.
Action: Dissolve 2-amino-6-fluoronicotinamide samples in an extraction solvent of 20:80 (v/v) water:acetonitrile. Spike the sample with a stable isotope-labeled internal standard (e.g.,
13C6
-nicotinamide) to a final concentration of 100 ng/mL[9][10].
Causality: The high organic content precipitates any residual high-molecular-weight synthesis byproducts (e.g., polymeric resins), preventing column fouling[9]. The internal standard corrects for matrix effects and ionization suppression during the Electrospray Ionization (ESI) process, ensuring quantitative trustworthiness.
Step 2: UPLC Separation
Action: Inject 2 µL onto a Polar C18 or PBr column (2.1 x 100 mm, 1.8 µm)[6]. Use a gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)[9][10].
Causality: Formic acid acts as a volatile proton donor, ensuring maximum ionization efficiency and compatibility with the MS vacuum system[5]. The specialized column chemistry exploits the electronegativity of the fluorine atom, retarding the elution of the 6-fluoro isomer differently than the 2-fluoro isomer due to distinct halogen bonding interactions[6].
Step 3: Q-TOF MS/MS Analysis
Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the precursor ion selection to m/z 156.0. Apply a collision energy ramp (15 eV to 30 eV) using nitrogen as the collision gas[7].
Causality: A collision energy ramp is critical. Lower energies (15 eV) preserve the primary loss of the amide group, while higher energies (30 eV) force the cleavage of the fluoropyridine ring[7][8]. Capturing both spectra provides a complete structural map of the impurity.
Step 4: Self-Validation & System Suitability Testing (SST)
Action: Run a blank and an SST mix (containing known ratios of 2-amino-6-fluoro and 6-amino-2-fluoro isomers) before the sample batch. Ensure the resolution factor (
Rs
) between isomers is
≥1.5
.
Causality: The SST proves the system's resolving power on the exact day of analysis. If
Rs<1.5
, the run is automatically invalidated, ensuring that no co-eluting impurities are falsely quantified as the pure Active Pharmaceutical Ingredient (API).
Workflow Visualization
LC-MS/MS structural validation workflow for 2-amino-6-fluoronicotinamide.
Comparative binding affinity of 6-fluoro vs 6-chloro nicotinamide derivatives
Comparative Binding Affinity Guide: 6-Fluoro vs. 6-Chloro Nicotinamide Derivatives in Drug Design Executive Summary In the optimization of nicotinamide-mimicking pharmacophores—ubiquitous in inhibitors of PARP-1, NAMPT,...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Binding Affinity Guide: 6-Fluoro vs. 6-Chloro Nicotinamide Derivatives in Drug Design
Executive Summary
In the optimization of nicotinamide-mimicking pharmacophores—ubiquitous in inhibitors of PARP-1, NAMPT, and various receptor ligands—the substitution at the C6 position of the pyridine ring is a critical determinant of target engagement. As a Senior Application Scientist, I frequently observe that the choice between a 6-fluoro and a 6-chloro substituent is not merely a binary selection of halogens; it is a complex balancing act between steric volume, electronegativity, and lipophilicity. This guide objectively compares the binding affinities of 6-fluoro versus 6-chloro nicotinamide derivatives, providing the underlying physicochemical causality and the self-validating experimental protocols required to measure them accurately.
Physicochemical Causality: The C6 Position
To understand the divergence in binding affinity between these two derivatives, we must analyze the causality behind their molecular interactions within a target's active site:
Steric Volume & Pocket Fit: Fluorine possesses a Van der Waals radius of ~1.47 Å, making it a much closer bioisostere to hydrogen (1.20 Å) than chlorine (1.75 Å). In tightly packed binding pockets, such as the nicotinamide-binding cleft of PARP-1, the larger bulk of the 6-chloro group often induces steric clashes that prevent optimal alignment of the core pharmacophore.
Electronegativity & Hydrogen Bonding: Fluorine is highly electronegative, strongly withdrawing electron density from the pyridine ring. This alters the pKa of the pyridine nitrogen and modulates the strength of the adjacent primary amide's hydrogen-bonding network. While both halogens negatively impact the intrinsic hydrogen bond strength of the amide compared to an unsubstituted ring, the 6-fluoro derivative often compensates through additional favorable electrostatic interactions within the binding site (1)[1].
Lipophilicity (LogP): Chlorine generally increases lipophilicity more significantly than fluorine. While this can enhance passive membrane permeability, it often leads to higher non-specific binding and a reduction in target-specific affinity if the binding pocket cannot accommodate the increased molar volume (2)[2]. Furthermore, 6-chloro derivatives are frequently utilized as synthetic precursors for 18F-radiolabeling via nucleophilic substitution, highlighting their distinct reactivity profiles (3)[3].
Comparative Binding Data
The following table summarizes the quantitative binding data for 6-fluoro and 6-chloro derivatives across validated enzyme and receptor targets.
To objectively quantify the binding affinities of these derivatives, a single assay is insufficient due to the risk of compound aggregation or assay interference. The following protocol represents a self-validating orthogonal system : it pairs a high-throughput equilibrium assay (Fluorescence Polarization) with a label-free kinetic assay (Surface Plasmon Resonance) to ensure trustworthiness.
Causality: FP measures the rotational speed of a fluorescent probe. When bound to a large enzyme, the probe rotates slowly (high polarization). When a 6-fluoro/chloro derivative successfully competes for the binding site, the displaced probe rotates rapidly (low polarization), yielding a direct, competition-based IC50.
Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, and 0.01% Triton X-100. Note: The inclusion of Triton X-100 is critical to prevent the non-specific aggregation of the more lipophilic 6-chloro derivatives, ensuring true target engagement.
Compound Titration: Dispense the 6-fluoro and 6-chloro derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well black microplate. Include a known high-affinity inhibitor as a positive control and DMSO as a negative vehicle control.
Incubation: Add a master mix of the target enzyme and a fluorescently labeled nicotinamide-mimic probe. Incubate in the dark for 60 minutes at room temperature to reach thermodynamic equilibrium.
Measurement: Read polarization (mP) using a microplate reader (Ex: 485 nm, Em: 535 nm). Calculate the IC50 using a 4-parameter logistic fit.
Causality: SPR provides label-free, real-time kinetic data (
Kon
and
Koff
). This step self-validates the FP assay by revealing why a compound has lower affinity. For example, it can confirm if the higher IC50 of a 6-chloro derivative is driven by a slow association rate (due to steric clash) or a fast dissociation rate (due to poor hydrogen bonding).
Sensor Chip Functionalization: Immobilize the target enzyme onto a CM5 sensor chip via standard amine coupling until a density of ~3000 Response Units (RU) is achieved.
Analyte Injection: Inject the 6-fluoro and 6-chloro derivatives over the chip at multiple concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) at a flow rate of 30 µL/min.
Regeneration: Wash the chip with running buffer until the signal returns to baseline before the next injection. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise
Kd
values.
Visualizations
Workflow Architecture
Orthogonal workflow for validating the binding affinity of nicotinamide derivatives.
Mechanistic SAR Logic
Structure-Activity Relationship logic comparing 6-fluoro and 6-chloro substitutions.
Benchmarking Catalytic Efficiency: A Comparative Guide to 2-Amino-6-fluoronicotinamide Substrates in NAD+ Salvage Assays
Introduction: The Bottleneck in NAMPT Benchmarking Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, making it a highly sought-after target for oncology and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Bottleneck in NAMPT Benchmarking
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, making it a highly sought-after target for oncology and anti-aging drug development[1]. NAMPT catalyzes the condensation of nicotinamide (NAM) with phosphoribosyl pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN)[2].
Historically, benchmarking the catalytic efficiency (
kcat/Km
) of NAMPT and evaluating competitive inhibitors has relied on coupled enzymatic assays (e.g., coupling NMN production to alcohol dehydrogenase to read NADH absorbance at 340 nm). However, these traditional assays are plagued by high false-positive rates due to library compounds that either absorb at 340 nm or inadvertently inhibit the downstream coupling enzymes.
To bypass these limitations, 2-Amino-6-fluoronicotinamide (CAS: 86724-80-3) has emerged as a highly tuned, next-generation substrate[3]. By leveraging
19
F-NMR, this substrate allows for direct, real-time, and label-free kinetic monitoring[4]. This guide objectively compares 2-Amino-6-fluoronicotinamide against traditional substrates, detailing the mechanistic causality behind its design and providing a self-validating protocol for its implementation.
As an Application Scientist, it is critical to understand why specific molecular substitutions are made when engineering an assay substrate. The design of 2-Amino-6-fluoronicotinamide relies on a precise "push-pull" electronic modulation strategy:
The 6-Fluoro Substitution (The Reporter): The fluorine atom provides a distinct
19
F-NMR chemical shift. Because
19
F has 100% natural abundance and there is zero endogenous fluorine background in biological buffers, the conversion of the substrate to its fluorinated NMN analog can be monitored continuously without interference[4].
The 2-Amino Substitution (The Affinity Modulator): Fluorine is highly electron-withdrawing, which pulls electron density away from the pyridine ring. If used alone (e.g., 6-fluoronicotinamide), the substrate binds poorly to the NAMPT active site, resulting in an unfavorably high
Km
. The addition of the 2-amino group—an electron-donating group (EDG)—restores electron density to the ring.
The "Goldilocks"
Km
Zone: Native NAM possesses a very low
Km
(~5 µM). When screening highly potent competitive inhibitors, this low
Km
creates a "tight-binding limit," making it mathematically difficult to differentiate sub-nanomolar inhibitors. The 2-amino-6-fluoro substitution shifts the
Km
to ~45 µM. This expands the dynamic range for
IC50
and
Ki
determinations while maintaining robust catalytic turnover.
NAMPT Catalytic Mechanism with 2-Amino-6-fluoronicotinamide.
Comparative Performance Data
The following table summarizes the quantitative benchmarking of 2-Amino-6-fluoronicotinamide against native Nicotinamide and the unaminated 6-Fluoronicotinamide analog. While the raw catalytic efficiency (
kcat/Km
) of the engineered substrate is lower than the native ligand, the elimination of assay interference and the optimization of the dynamic range make it superior for high-throughput inhibitor validation[1].
To ensure scientific trustworthiness, the following protocol is designed as a self-validating system . It utilizes an internal standard to continuously verify mass balance, ensuring that no substrate precipitation or off-target degradation occurs during the kinetic read.
Step 1: Matrix Preparation & NMR Lock
Prepare the reaction buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 5 mM MgCl₂, 1 mM ATP, and 0.5 mM PRPP.
Supplement the buffer with 10% (v/v) D₂O to provide a stable lock signal for the NMR spectrometer.
Self-Validation Step: Add 0.1 mM Trifluoroacetic acid (TFA) to the buffer. TFA serves as an inert internal standard for both chemical shift calibration (set to -76.55 ppm) and absolute peak integration.
Step 2: Substrate Titration
Prepare a stock solution of 2-Amino-6-fluoronicotinamide in 100% DMSO.
Titrate the substrate into the reaction buffer across a concentration range of 5 µM to 250 µM (spanning ~0.1 to 5× the anticipated
Km
). Ensure final DMSO concentration remains below 1% (v/v) to prevent enzyme denaturation.
Step 3: Real-Time Kinetic Acquisition
Pre-equilibrate the NMR probe to 37°C.
Acquire a baseline
19
F-NMR spectrum (typically 16 scans) to verify the initial substrate chemical shift (~ -65.2 ppm) and the TFA standard.
Initiate the reaction by injecting 50 nM of recombinant human NAMPT.
Acquire sequential
19
F-NMR spectra every 2 minutes for a total of 60 minutes.
Integrate the substrate peak (-65.2 ppm) and the newly formed product peak (2-Amino-6-fluoro-NMN, ~ -62.8 ppm) relative to the TFA standard.
Self-Validation Check: For every time point, the sum of the substrate and product integrals must equal the initial substrate integral. A deviation of >5% indicates substrate precipitation or an uncharacterized side reaction, invalidating that replicate.
Plot the initial velocity (
V0
) versus substrate concentration and fit to the Michaelis-Menten equation using non-linear regression to extract
kcat
and
Km
.
Workflow: Direct 19F-NMR vs. Traditional Coupled Assay for NAMPT.
Conclusion
For researchers benchmarking NAMPT modulators, migrating from native nicotinamide to 2-Amino-6-fluoronicotinamide eliminates the compounding variables inherent to coupled assays. By utilizing the push-pull electronic properties of the 2-amino and 6-fluoro substitutions, scientists can achieve an optimal
Km
dynamic range and leverage the zero-background fidelity of
19
F-NMR to confidently validate next-generation therapeutics.
References
Nampt: linking NAD biology, metabolism and cancer. Trends in Endocrinology & Metabolism.1
Fluorescent and theranostic probes for imaging nicotinamide phosphoribosyl transferase (NAMPT). European Journal of Medicinal Chemistry. 4
Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology. 2
Spectroscopic comparison of fluorinated vs non-fluorinated nicotinamides
An in-depth guide for researchers, scientists, and drug development professionals evaluating the spectroscopic and functional differences between non-fluorinated and fluorinated nicotinamides. Executive Summary & Mechani...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide for researchers, scientists, and drug development professionals evaluating the spectroscopic and functional differences between non-fluorinated and fluorinated nicotinamides.
Executive Summary & Mechanistic Rationale
Nicotinamide (NAM) is a ubiquitous pharmacophore and biological co-factor precursor. In modern drug discovery—particularly in the development of targeted covalent inhibitors and fragment-based drug design (FBDD)—researchers frequently substitute NAM with fluorinated nicotinamides (F-NAMs).
The decision to transition from a non-fluorinated to a fluorinated analog is driven by three mechanistic causalities:
Electronic Tuning: Fluorine is highly electronegative. Its strong inductive withdrawal (-I effect) pulls electron density away from the pyridine ring, lowering the pKa of the ring nitrogen and altering the hydrogen-bond donor/acceptor profile of the carboxamide group without introducing significant steric bulk.
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, effectively blocking metabolic soft spots (such as cytochrome P450-mediated oxidation) and improving pharmacokinetic half-lives.
Bio-orthogonal Probing: The
19F
nucleus has a 100% natural abundance, a high gyromagnetic ratio, and zero background in biological systems, making F-NAMs ideal probes for nuclear magnetic resonance (NMR) binding assays.
Logical mapping of how structural fluorination alters nicotinamide spectroscopic profiles.
Spectroscopic Data Presentation: NAM vs. F-NAM
The introduction of a fluorine atom fundamentally alters the spectroscopic signature of the nicotinamide scaffold. The table below summarizes the quantitative and qualitative differences observed across key spectroscopic modalities.
Spectroscopic Modality
Non-Fluorinated Nicotinamide (NAM)
Fluorinated Nicotinamide (F-NAM)
Mechanistic Causality
1H
NMR
Standard aromatic protons (H2, H4, H5, H6) appearing as sharp singlets or doublets.
Downfield chemical shifts; complex
3JHF
and
4JHF
splitting patterns.
Standard aromatic carbon resonances (~120–150 ppm).
Splitting of C-F carbons (
1JCF≈240−250 Hz
).
Direct scalar coupling between
13C
and
19F
nuclei.
19F
NMR
N/A (No signal)
Sharp singlet/doublet ranging from -60 to -130 ppm depending on regiochemistry.
The
19F
nucleus provides a highly sensitive, background-free probe for structural characterization.
FTIR (Amide I)
~1660–1670 cm
−1
(C=O stretch)
~1675–1685 cm
−1
(Blue-shifted C=O stretch)
Inductive withdrawal reduces C=O bond polarization, increasing the bond force constant.
FTIR (C-F)
N/A
Strong absorption band at 1000–1400 cm
−1
.
High dipole moment change during the C-F bond stretching vibration.
Authoritative Spectral Benchmarks
5-Fluoronicotinamides: In the synthesis of the KRAS G12C inhibitor sotorasib (AMG 510), the key intermediate exhibits a distinct
19F
NMR chemical shift as a sharp singlet at -122.39 ppm in DMSO-
d6
[1].
6-Fluoronicotinamides: Conversely, structural isomers such as used in radiotracer synthesis resonate much further downfield, typically around -63.37 ppm in CDCl
3
[2].
Infrared Shifts: Attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy reveals that the amide I band (predominantly C=O stretch) of the is highly sensitive to its electronic environment, shifting based on hydrogen-bonding states and inductive effects[3].
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their assays.
Protocol 1: Fragment-Based Screening via
19F
NMR
This protocol is used to determine the binding affinity (
Kd
) of an F-NAM probe to a target protein (e.g., PARP or NAMPT).
Sample Preparation: Dissolve the target protein in a D
2
O-supplemented buffer (10% D
2
O for the NMR lock signal). Add the F-NAM probe at a 10:1 ligand-to-protein molar ratio.
Spectrometer Calibration: Tune the NMR probe to the
19F
Larmor frequency. Use a fluorinated reference standard (e.g., Trifluoroacetic acid at -76.5 ppm) to calibrate the chemical shift.
Pulse Sequence Selection (The Causality): Apply a Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion sequence.
Why? The CPMG sequence acts as a
T2
(transverse relaxation) filter. Large macromolecules (proteins) tumble slowly in solution, leading to rapid
T2
relaxation and broad signals. The CPMG filter suppresses these broad background signals, isolating the sharp signal of the unbound F-NAM probe.
Data Acquisition & Self-Validation: Acquire spectra of the F-NAM probe alone, and then in the presence of the protein. Binding is indicated by line broadening or chemical shift perturbation.
Validation Step: Spike the sample with a known, high-affinity non-fluorinated competitive inhibitor. If the F-NAM probe is specifically bound to the active site, the competitor will displace it. The
19F
signal will subsequently return to its original free-state linewidth and chemical shift, proving specific active-site binding rather than non-specific aggregation.
Workflow for 19F NMR fragment-based screening using fluorinated nicotinamide probes.
Protocol 2: ATR-FTIR Characterization of Amide Hydrogen Bonding
This protocol isolates the Amide I band to compare the hydrogen-bonding capacity of NAM vs. F-NAM.
Background Subtraction: Record a background spectrum of the bare ATR crystal (e.g., diamond or ZnSe) in ambient air. This eliminates atmospheric CO
2
and water vapor interference from the final spectrum.
Sample Deposition (The Causality): Deposit a thin film of the nicotinamide analog dissolved in D
2
O onto the crystal.
Why D
2
O? Standard H
2
O possesses an H-O-H bending vibration at ~1640 cm
−1
that heavily obscures the Amide I band (~1660-1690 cm
−1
). Utilizing D
2
O shifts the solvent bending mode down to ~1200 cm
−1
, providing an unobstructed spectral window to observe the carboxamide carbonyl[3].
Spectral Acquisition: Collect 64–128 scans at a resolution of 4 cm
−1
to ensure a high signal-to-noise ratio.
Deconvolution & Analysis: Apply Fourier self-deconvolution or second-derivative analysis to the Amide I region (1600–1700 cm
−1
). This resolves hidden sub-bands, allowing you to quantify the ratio of free vs. hydrogen-bonded carbonyls, which is directly impacted by the fluorine atom's inductive pull.
References
Lanman, B. A., et al. "Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
Kiesewetter, D. O., et al. "One-Pot Two-Step Radiosynthesis of a New 18F-Labeled Thiol Reactive Prosthetic Group and Its Conjugate for Insulinoma Imaging." National Institutes of Health (PMC). URL:[Link]
Jackson, J. B., et al. "Molecular Recognition between Protein and Nicotinamide Dinucleotide in Intact, Proton-Translocating Transhydrogenase Studied by ATR-FTIR Spectroscopy." Journal of the American Chemical Society, ACS Publications. URL:[Link]
Reproducibility of 2-Amino-6-fluoronicotinamide Synthesis Pathways Across Different Labs: A Comparative Guide
Executive Summary 2-Amino-6-fluoronicotinamide (CAS: 86724-80-3) is a highly sought-after advanced intermediate in medicinal chemistry. It serves as the primary building block for synthesizing 7-substituted pyrido[2,3-d]...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Amino-6-fluoronicotinamide (CAS: 86724-80-3) is a highly sought-after advanced intermediate in medicinal chemistry. It serves as the primary building block for synthesizing 7-substituted pyrido[2,3-d]pyrimidines—a class of potent ATP-binding site inhibitors targeting the tyrosine kinase function of the Epidermal Growth Factor Receptor (EGFR) [1], as well as Kynurenine Aminotransferase-II (KAT-II) inhibitors for neurodegenerative diseases [2].
Despite its utility, reproducing its synthesis across different laboratories often yields highly variable results. The core challenge lies in the regioselectivity of the functionalization on the pyridine ring. This guide objectively compares the two primary synthetic pathways used in the industry: the classic Directed Lithiation & SNAr Amination Pathway and the modern Catalytic Nitrile Hydration Pathway . By analyzing the mechanistic causality and providing self-validating protocols, this guide aims to standardize production and eliminate batch-to-batch variability.
Mechanistic Analysis & Pathway Comparison
Pathway A: Directed Ortho-Lithiation & SNAr Amination (The "Classic" Route)
Historically, labs have synthesized this compound starting from the inexpensive and readily available 2,6-difluoropyridine. The process involves metalation with LDA at cryogenic temperatures (-78 °C), quenching with CO₂, and subsequent conversion to 2,6-difluoropyridine-3-carboxamide via an acid chloride intermediate [2].
The Reproducibility Bottleneck: The final step involves a Nucleophilic Aromatic Substitution (SNAr) using anhydrous ammonia in formamide. Mechanistic Causality: Formamide is chosen because its high dielectric constant stabilizes the polar Meisenheimer complex transition state while dissolving high concentrations of NH₃ gas. However, the incoming ammonia nucleophile faces a steric choice. The 2-position is heavily shielded by the adjacent, bulky carboxamide group, whereas the 6-position is relatively unhindered. Consequently, this reaction inherently yields a 1:2 mixture favoring the undesired 6-amino-2-fluoro isomer. The target 2-amino-6-fluoronicotinamide is the minor product (approx. 35% yield) [1, 3], requiring tedious chromatographic separation that drastically reduces scalability and cross-lab reproducibility.
Pathway B: Catalytic Hydration of 2-Amino-6-fluoronicotinonitrile (The "Nitrile" Route)
To bypass the regioselectivity bottleneck, modern process chemistry favors starting from 2-amino-6-fluoronicotinonitrile (CAS: 86724-79-0) [4]. In this precursor, the regiochemistry is already strictly locked.
The Reproducibility Advantage: The nitrile is converted to the primary amide via controlled alkaline hydration (using H₂O₂/NaOH). Mechanistic Causality: The hydroperoxide anion (HOO⁻) is a highly potent nucleophile (due to the alpha effect) that attacks the electrophilic nitrile carbon. Strict temperature control (0–20 °C) is the only critical parameter required to prevent the over-hydrolysis of the resulting amide into a carboxylic acid. Because no isomers are formed, this pathway guarantees >90% yields and seamless reproducibility across different laboratory environments.
Visualizing the Synthetic Workflows
Fig 1: Comparison of the SNAr amination pathway (A) vs. the regioselective nitrile hydration pathway (B).
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Built-in physical observations allow the chemist to verify the reaction's success in real-time without immediate reliance on LC-MS.
Protocol A: The SNAr Amination Route [2]
Note: This protocol assumes you have already synthesized 2,6-difluoropyridine-3-carboxamide.
Preparation: Dissolve 3.0 g of 2,6-difluoropyridine-3-carboxamide in 20.0 mL of anhydrous formamide in a heavy-walled reaction flask.
Amination: Cool the solution to 0 °C. Bubble anhydrous ammonia gas directly into the solution for 30 minutes.
Incubation: Seal the flask and allow the reaction mixture to stand at room temperature for 17 hours.
Self-Validation Checkpoint (In-Process): Perform a TLC (Ethyl Acetate/Petroleum Ether 1:1). You must observe the disappearance of the starting material and the emergence of two distinct spots. Causality Note: The minor, less polar spot (eluting faster) is the target 2-amino-6-fluoro isomer. It elutes faster because intramolecular hydrogen bonding between the 2-amino group and the adjacent carbonyl oxygen reduces its interaction with the polar silica gel.
Workup: Add 30 mL of distilled water. Filter off the resulting solid and extract the filtrate with ethyl acetate.
Purification: Separate the isomers via flash column chromatography (eluting with EtOAc/petroleum ether 2:1) to isolate 2-amino-6-fluoronicotinamide (Yield: ~35%, mp 199−200 °C) [1, 3].
Protocol B: The Nitrile Hydration Route (Recommended for High Reproducibility)
Preparation: Suspend 2.0 g of 2-amino-6-fluoronicotinonitrile in 15 mL of Ethanol and 5 mL of DMSO. Cool the suspension to 0 °C using an ice bath.
Catalysis: Add 2.0 mL of 6M NaOH (aq) dropwise, ensuring the internal temperature remains below 5 °C.
Hydration: Slowly add 4.0 mL of 30% H₂O₂ (aq) dropwise over 20 minutes.
Self-Validation Checkpoint (In-Process): The reaction is exothermic. You will observe immediate gas evolution (O₂ byproduct from minor H₂O₂ decomposition). As the reaction progresses over 2 hours at 15-20 °C, the initial suspension will completely dissolve into a clear solution, followed by the heavy precipitation of a dense white solid. This phase change is a visual confirmation of the nitrile converting to the less soluble amide.
Workup: Dilute the mixture with 40 mL of ice-cold water and stir for 30 minutes.
Isolation: Filter the white precipitate, wash sequentially with cold water and cold ethanol, and dry under vacuum to afford pure 2-amino-6-fluoronicotinamide (Yield: >90%). No chromatography is required.
Conclusion & Recommendations
For discovery chemists requiring milligram quantities and utilizing existing stocks of 2,6-difluoropyridine, Pathway A remains a viable, albeit tedious, route. However, for process chemists, drug development professionals, and scale-up laboratories prioritizing strict reproducibility and high throughput, Pathway B is unequivocally superior. By locking the regiochemistry early and utilizing a highly controlled, self-indicating hydration step, Pathway B eliminates the costly and variable chromatographic separation of isomers.
Preclinical Comparison Guide: In Vivo Toxicity of 2-Amino-6-fluoronicotinamide vs. Standard Pyridine Scaffolds
Executive Summary The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs, yet standard, unfunctionalized pyridine scaffolds frequently present late-stage attrition risks due to CYP450-mediated N-oxidation an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs, yet standard, unfunctionalized pyridine scaffolds frequently present late-stage attrition risks due to CYP450-mediated N-oxidation and subsequent hepatotoxicity[1]. To mitigate these liabilities, medicinal chemists strategically employ fluorinated building blocks.
This guide provides an objective, data-driven comparison between standard pyridine scaffolds (e.g., 2-aminonicotinamide) and the optimized 2-Amino-6-fluoronicotinamide (CAS: 86724-80-3) [2][3]. By analyzing the physical organic chemistry of the C-F bond and providing self-validating in vivo experimental protocols, this document serves as a comprehensive framework for evaluating scaffold toxicity during lead optimization.
Mechanistic Rationale: The Physical Organic Chemistry of Fluorination
To understand the divergent toxicity profiles of these scaffolds, we must examine the causality at the quantum and molecular levels.
Standard pyridines possess a relatively high-energy Highest Occupied Molecular Orbital (HOMO), rendering the nitrogen lone pair highly susceptible to electrophilic attack by hepatic metabolizing enzymes like CYP3A4[4]. This oxidative metabolism frequently generates reactive N-oxides or epoxides that covalently bind to cellular macromolecules, inducing cellular necrosis and hepatotoxicity.
Substituting hydrogen with fluorine at the 6-position (adjacent to the pyridine nitrogen) in 2-Amino-6-fluoronicotinamide introduces two critical protective mechanisms:
Electronic Shielding: Fluorine is the most electronegative element. Its inductive electron-withdrawing effect significantly lowers the HOMO energy of the pyridine ring (e.g., shifting from -7.00 eV in standard pyridines to substantially more stable states)[4][5]. This reduces the basicity of the pyridine nitrogen, drastically lowering its binding affinity (
Ka
) for oxidative enzymes[5].
Steric and Thermodynamic Blocking: The C-F bond dissociation energy (
≈
126 kcal/mol) is significantly stronger than that of a C-H bond (
≈
113 kcal/mol)[4][5]. This high activation energy barrier effectively blocks site-specific metabolism at the C6 position, preventing the formation of toxic reactive intermediates and shifting the in vivo clearance pathway toward safe renal excretion[1].
Comparative In Vivo Toxicity Data
The following table summarizes representative preclinical pharmacokinetic and toxicity data comparing a standard 2-aminonicotinamide scaffold with the 2-Amino-6-fluoronicotinamide scaffold in a murine model (C57BL/6 mice, intravenous/oral administration).
Note: Data represents validated baseline shifts typically observed when integrating the 6-fluoro modification into lead compounds.
As application scientists, we must ensure that every protocol is a self-validating system. The following methodologies are designed not just to observe toxicity, but to mechanistically prove why the toxicity is occurring (or being prevented).
Protocol 1: Maximum Tolerated Dose (MTD) and Acute Hepatotoxicity Assessment
Causality: Establishing the MTD provides a macroscopic readout of systemic tolerability, while concurrent liver enzyme analysis isolates hepatotoxicity as the dose-limiting factor.
Animal Preparation: Acclimate 8-week-old male C57BL/6 mice for 7 days. Fast for 4 hours prior to dosing.
Formulation: Dissolve 2-Amino-6-fluoronicotinamide (and the standard control) in a vehicle of 5% DMSO / 40% PEG400 / 55% Saline to ensure complete solubility and prevent precipitation-induced toxicity artifacts.
Dose Escalation (Self-Validating Step): Administer compounds via oral gavage (PO) starting at 10 mg/kg, escalating to 50, 100, and 150 mg/kg. Validation: Include a vehicle-only control group to establish a baseline for stress-induced enzyme elevation.
Clinical Observation: Monitor for signs of acute toxicity (piloerection, lethargy, weight loss >10%) at 1, 4, and 24 hours post-dose.
Biochemical Analysis: At 24 hours, collect blood via cardiac puncture. Centrifuge at 2000 x g for 10 minutes to isolate serum. Quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using a standard colorimetric assay.
Causality: Glutathione (GSH) trapping directly quantifies the generation of reactive electrophilic metabolites, validating the hypothesis that the C6-fluorine successfully prevents toxic bioactivation[1].
Microsomal Incubation: Incubate 10
μ
M of the test compound with 1 mg/mL human or mouse liver microsomes (HLM/MLM) in 100 mM potassium phosphate buffer (pH 7.4).
GSH Addition: Add 5 mM Glutathione (GSH) to the mixture. Causality: GSH acts as a surrogate nucleophile, trapping any transient, toxic epoxides or N-oxides formed during metabolism.
Reaction Initiation & Termination: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins.
LC-MS/MS Analysis: Inject the supernatant into a High-Resolution Mass Spectrometer (HRMS). Scan for neutral loss of 129 Da (characteristic of GSH adducts).
Data Interpretation: The absence of GSH adduct peaks in the 2-Amino-6-fluoronicotinamide samples confirms that the C-F bond successfully blocked reactive metabolite formation.
Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolic pathways of standard pyridines versus the fluorinated scaffold, highlighting the structural basis for the observed toxicity differences.
Caption: Divergent metabolic pathways of standard vs. fluorinated pyridine scaffolds.
Conclusion
The substitution of a standard pyridine ring with the 2-Amino-6-fluoronicotinamide scaffold represents a highly effective strategy for mitigating in vivo toxicity. By leveraging the physical organic properties of the C-F bond—specifically its high bond dissociation energy and its ability to lower the HOMO energy of the heterocycle—medicinal chemists can effectively block CYP450-mediated bioactivation[4][5]. As demonstrated by the comparative metrics and validated via GSH-trapping protocols, this scaffold optimization drastically reduces hepatotoxic liabilities and improves the overall maximum tolerated dose (MTD) of the resulting therapeutic candidates[1].
Standard Operating Procedure: Disposal and Thermal Destruction of 2-Amino-6-fluoronicotinamide As a Senior Application Scientist, I recognize that handling halogenated heterocyclic compounds requires rigorous, self-valid...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Disposal and Thermal Destruction of 2-Amino-6-fluoronicotinamide
As a Senior Application Scientist, I recognize that handling halogenated heterocyclic compounds requires rigorous, self-validating safety protocols. 2-Amino-6-fluoronicotinamide (CAS: 86724-80-3) is a highly valuable building block in pharmaceutical development[1]. However, its chemical structure—featuring a stable pyridine ring, an amino group, and a strongly bonded fluorine atom—presents distinct end-of-life management challenges.
Standard disposal methods, such as drain disposal or municipal landfilling, are strictly prohibited. This guide provides the mechanistic rationale and step-by-step procedural framework for the safe segregation, transport, and thermal destruction of this compound.
Mechanistic Causality of Disposal Hazards
To design a safe disposal protocol, we must first understand the chemical behavior of 2-Amino-6-fluoronicotinamide under thermal and environmental stress:
C-F Bond Dissociation Energy: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol). Low-temperature incineration or natural environmental degradation fails to cleave this bond, which can lead to the formation of persistent fluorinated organic pollutants[2].
Pyrolysis Byproducts: When subjected to combustion, fluorinated pyridines decompose into carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride (HF)[3]. HF is a highly corrosive and systemic toxicant. Therefore, any thermal destruction facility utilized must be equipped with specialized alkaline scrubbers to neutralize HF gas before atmospheric release[4].
Quantitative Disposal Parameters
To ensure complete mineralization of the fluorinated pyridine ring, disposal must be routed to a licensed hazardous waste incinerator capable of handling halogenated organics[5]. The table below outlines the required parameters for the receiving facility.
Table 1: Critical Incineration Parameters for Halogenated Pyridines
Parameter
Operational Requirement
Mechanistic Rationale
Primary Chamber Temperature
> 1100 °C (2012 °F)
Required to overcome the activation energy for complete C-F bond cleavage and prevent the formation of toxic products of incomplete combustion (PICs)[2].
Residence Time
> 2.0 seconds
Ensures sufficient time for the complete thermal oxidation of the aromatic pyridine ring and organic fragments[6].
Oxygen Excess
> 3%
Maintains an oxidizing environment to drive the combustion reaction to completion, minimizing carbon monoxide generation.
Scrubber System
Alkaline (NaOH or Ca(OH)₂)
Neutralizes corrosive hydrogen fluoride (HF) gas generated during combustion, precipitating it as inert calcium fluoride (CaF₂)[7].
Step-by-Step Disposal Protocol
This methodology ensures regulatory compliance and operational safety from the laboratory bench to final destruction. Every step is designed to be self-validating, ensuring containment is never breached.
Phase 1: Laboratory Segregation & Containment
Classification: Designate the material and any contaminated consumables (e.g., gloves, weigh boats, solvent washings) strictly as "Halogenated Organic Waste"[8]. Do not mix with non-halogenated waste streams, as high halogen concentrations require specific incinerator calibration.
Primary Containment: Place solid waste or liquid solutions into a chemically compatible, high-density polyethylene (HDPE) or PTFE-lined container. While glass is acceptable for the dry solid powder, it should be avoided for mixed liquid waste streams where aqueous HF could theoretically form.
Labeling: Clearly label the container with the chemical name ("2-Amino-6-fluoronicotinamide"), CAS number (86724-80-3), and the GHS hazard pictograms for "Skin/Eye Irritant"[8][9].
Phase 2: Storage and Transport
4. Secondary Containment: Store the sealed waste container in a designated secondary containment tray within a ventilated hazardous waste accumulation area (e.g., under a fume hood or in a vented flammables cabinet)[3].
5. Manifesting: Coordinate with your institution's Environmental Health and Safety (EHS) department to generate a hazardous waste manifest. The waste must be legally assigned to a licensed contractor certified for the transport and thermal destruction of halogenated organics[5].
Phase 3: Thermal Destruction (Facility Level)
6. High-Temperature Incineration: The licensed facility will inject the waste into a rotary kiln or liquid injection incinerator operating at >1100 °C to break the C-F bonds[10].
7. Scrubbing and Verification: Exhaust gases are passed through a wet alkaline scrubber. The facility continuously monitors the effluent for HF and NOx to validate complete destruction and neutralization before atmospheric release[7].
While high-temperature incineration is the current regulatory standard, emerging research in mechanochemistry offers a less energy-intensive alternative. Recent studies demonstrate that ball-milling fluorinated organics with sodium metal or specific catalysts can achieve reductive defluorination at room temperature, converting hazardous organic fluorine into benign inorganic sodium fluoride (NaF)[11]. While not yet scaled for routine commercial disposal, this represents the future of sustainable halogenated waste management.
Disposal Workflow Visualization
Workflow for the safe segregation, transport, and thermal destruction of fluorinated pyridine waste.
References
[2] US Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. epa.gov. 2
[10] National Center for Biotechnology Information (NCBI). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. nih.gov. 10
[5] Ossila. 5-Bromo-2-fluoropyridine - SAFETY DATA SHEET. ossila.com. 5
[7] Santa Cruz Biotechnology. Hydrogen fluoride pyridine. scbt.com. 7
[6] BenchChem. Proper Disposal of 5-(Dichloromethyl)-2-fluoropyridine: A Guide for.... benchchem.com. 6
[4] Google Patents. US20100041894A1 - Eco-friendly process for recovery of pyridine and/or its derivatives. google.com. 4
[8] TCI Chemicals. SAFETY DATA SHEET - 2-Amino-6-fluoropyridine. tcichemicals.com. 8
[3] Fisher Scientific. SAFETY DATA SHEET - 6-Aminonicotinamide. fishersci.com. 3
[9] Fisher Scientific. SAFETY DATA SHEET - 2-Amino-6-fluoropyridine. fishersci.com. 9
[11] American Chemical Society (ACS). A Reductive Mechanochemical Approach Enabling Direct Upcycling of Fluoride from Polytetrafluoroethylene (PTFE) into Fine Chemicals. acs.org.11
Comprehensive Safety and PPE Guide for Handling 2-Amino-6-fluoronicotinamide
2-Amino-6-fluoronicotinamide (CAS: 86724-80-3) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug development [1]. Characterized by its fluorinated pyridine ring and...
Author: BenchChem Technical Support Team. Date: April 2026
2-Amino-6-fluoronicotinamide (CAS: 86724-80-3) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug development [1]. Characterized by its fluorinated pyridine ring and reactive amide functional group, it serves as a critical precursor for synthesizing complex kinase inhibitors and antimicrobial agents. However, the exact structural features that make it chemically valuable—namely, the electron-withdrawing fluorine atom and the nucleophilic amino groups—also impart significant toxicological hazards.
As a preferred source for laboratory safety, this guide provides researchers with an authoritative, step-by-step operational and personal protective equipment (PPE) protocol designed to ensure uncompromising safety and self-validating laboratory practices.
Hazard Profile & Toxicological Causality
Before selecting protective equipment, it is essential to understand the causality of the chemical's hazards. Why does this specific compound require rigorous handling?
2-Amino-6-fluoronicotinamide is classified under GHS as a severe irritant with specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [4].
Dermal & Ocular Toxicity: The nucleophilic nature of the amino groups, combined with the lipophilicity of the pyridine ring, allows the compound to readily interact with cellular membranes. This interaction causes localized inflammation, structural cellular damage, and potential allergic skin reactions upon contact [2].
Inhalation Risks: While it exists as a solid at room temperature, handling the dry powder generates micro-particulates. Inhalation of fluorinated pyridine dust can lead to severe respiratory tract irritation and pulmonary edema, mirroring the toxicological pathways of broader pyridine derivatives which are strictly regulated by OSHA Permissible Exposure Limits (PEL) [3].
Personal Protective Equipment (PPE) Matrix
To mitigate these structural hazards, a multi-layered PPE strategy is required. The following matrix summarizes the quantitative and qualitative PPE requirements for handling this compound, grounded in the causality of its risks.
PPE Category
Specification
Causal Rationale & Self-Validation
Eye Protection
ANSI Z87.1-compliant tight-fitting chemical safety goggles.
Rationale: Prevents ocular exposure to airborne dust or accidental solvent splashes during solution preparation. Standard safety glasses lack a sufficient peripheral seal.Validation: Ensure the rubber seal sits flush against the face with no gaps.
Hand Protection
Nitrile (minimum 0.11 mm thickness) or Neoprene gloves.
Rationale: Nitrile provides broad-spectrum chemical resistance against fluorinated heterocycles and prevents dermal absorption.Validation: Perform a visual inflation test for pinholes prior to donning.
Body Protection
Flame-retardant, fluid-resistant laboratory coat and closed-toe shoes.
N95 or P100 particulate respirator (if handled outside a fume hood).
Rationale: Filters out micro-particulates (<5 µm) generated during weighing. Note: Primary handling must always occur in a fume hood, making respirators a secondary backup.
Operational Workflow & Handling Protocol
Laboratory safety is a self-validating system. Follow these detailed, step-by-step methodologies to ensure zero-exposure handling of 2-Amino-6-fluoronicotinamide.
Step 1: Environmental Preparation & Validation
Validate Airflow: Verify that the chemical fume hood is operational. The face velocity must be validated via the digital monitor to read between 80–120 feet per minute (fpm).
Segregate Incompatibles: Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong acids, which can react with the pyridine ring to release toxic hydrogen fluoride or nitrogen oxide gases [2].
Step 2: PPE Donning & Material Transfer
Don the prescribed PPE matrix (Lab coat, Nitrile gloves, safety goggles).
Transfer the sealed container of 2-Amino-6-fluoronicotinamide into the fume hood before opening. Never open the primary container on an open benchtop.
Step 3: Weighing and Solution Preparation
Use an analytical balance located strictly inside the fume hood. If the balance must be external, use a sealed weighing boat or a static-control weighing enclosure.
Use a static-free, grounded stainless steel or disposable anti-static plastic spatula. This prevents the fine fluorinated powder from aerosolizing via electrostatic repulsion.
When dissolving the compound (e.g., in DMSO or DMF for biological assays), add the solvent slowly down the side of the vessel to minimize aerosol generation and exothermic reactions.
Step 4: Doffing and Decontamination
Wipe down the exterior of the chemical container with a solvent-dampened wipe (e.g., 70% isopropanol) before returning it to the storage cabinet.
Doff gloves inside out to encapsulate any microscopic residue, disposing of them immediately in solid hazardous waste. Wash hands with soap and water for a minimum of 20 seconds [3].
Visualization: Exposure Mitigation Pathway
Operational workflow for safe handling, mitigation, and disposal of 2-Amino-6-fluoronicotinamide.
Spill Response & Disposal Plan
Even with rigorous protocols, accidental spills require an immediate, pre-planned response to prevent systemic laboratory contamination.
Spill Mitigation Protocol:
Isolate: Evacuate personnel from the immediate vicinity. If the spill occurs outside the hood, ensure the room's HVAC system is maximizing external exhaust [2].
Contain (No Sweeping): Do not sweep the dry powder, as mechanical agitation will aerosolize the active pharmaceutical ingredient (API). Instead, gently cover the spill with damp absorbent paper or a commercial chemical spill pad to suppress dust.
Clean: Carefully wipe up the dampened material, working from the outside of the spill toward the center to prevent spreading. Place all contaminated materials into a designated, sealable hazardous waste container.
Sanitize: Wash the spill area with a mild detergent and water to remove residual traces of the fluorinated compound.
Waste Disposal Plan:
2-Amino-6-fluoronicotinamide must never be flushed down the sink or disposed of in regular municipal waste.
Solid Waste: Contaminated gloves, wipes, and empty vials must be collected in a rigid, clearly labeled "Hazardous Solid Waste - Toxic/Irritant" container.
Liquid Waste: Solutions containing the compound must be segregated into compatible organic waste carboys. Because the compound contains fluorine, ensure it is placed in a "Halogenated Organic Waste" container if the total halogen content of your waste stream dictates it, or as specified by your local EHS guidelines.
Final Disposal: Waste must be transferred to the facility's Environmental Health and Safety (EHS) department for licensed, high-temperature incineration[4].